PF-3635659
Description
Structure
3D Structure
Properties
CAS No. |
931409-24-4 |
|---|---|
Molecular Formula |
C28H32N2O3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide |
InChI |
InChI=1S/C28H32N2O3/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32) |
InChI Key |
WGOJWDWKHJHXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O |
Appearance |
Solid powder |
Other CAS No. |
931409-24-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-hydroxyphenoxy)azetidin-1-yl)-5-methyl-2,2-diphenylhexanamide PF 3635659 PF-3635659 PF3635659 |
Origin of Product |
United States |
Foundational & Exploratory
PF-3635659: An In-Depth Technical Guide on its Mechanism of Action in COPD
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3) that was under development by Pfizer for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a long-acting muscarinic antagonist (LAMA), its primary mechanism of action is to induce bronchodilation by blocking the effects of acetylcholine on airway smooth muscle. While the clinical development of this compound appears to have been discontinued, this guide provides a comprehensive overview of its core mechanism of action, the relevant signaling pathways, and the publicly available details of its clinical investigation in COPD.
Introduction to Muscarinic Antagonists in COPD
COPD is a chronic inflammatory lung disease characterized by progressive airflow limitation. A key contributor to this limitation is bronchoconstriction, which is significantly mediated by the parasympathetic nervous system via the release of acetylcholine (ACh). ACh acts on muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, to induce contraction. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for inducing bronchodilation and alleviating symptoms in COPD patients. This compound was designed as an inhaled LAMA to provide sustained M3 receptor blockade.
Core Mechanism of Action: M3 Receptor Antagonism
The therapeutic effect of this compound in COPD is derived from its competitive antagonism of the muscarinic M3 receptor.[1][2] By binding to the M3 receptor on airway smooth muscle cells, this compound prevents acetylcholine from binding and initiating the signaling cascade that leads to bronchoconstriction. This results in relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.
Signaling Pathway of M3 Receptor Activation in Airway Smooth Muscle
The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, initiates a well-defined signaling pathway culminating in smooth muscle contraction. This compound blocks this pathway at its inception.
Preclinical Pharmacology
While specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound are not publicly available, it is described as a potent antagonist of the muscarinic M3 receptor.[1][2] Preclinical studies would have been conducted to characterize its affinity and selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, and M5) to ensure a favorable therapeutic window and minimize off-target effects.
Data Presentation: Preclinical Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |
| Binding Affinity (Ki) | Data not publicly available | M3 | Human/Animal | Radioligand Binding Assay | - |
| Functional Potency (IC50/pA2) | Data not publicly available | M3 | Human/Animal | Functional Assay (e.g., organ bath) | - |
| Selectivity vs. M1 | Data not publicly available | M1/M3 | Human/Animal | Binding or Functional Assay | - |
| Selectivity vs. M2 | Data not publicly available | M2/M3 | Human/Animal | Binding or Functional Assay | - |
Clinical Development in COPD
This compound progressed to Phase II clinical trials for the treatment of COPD.[3]
Phase I Clinical Trial (NCT00864786)
A Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple inhaled doses of PF-03635659 in healthy male subjects. The results of this study are not publicly available.
Phase IIa Clinical Trial (NCT01033487)
A Phase IIa, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamic, pharmacokinetic, and safety profiles of orally inhaled PF-03635659 in patients with moderate COPD.[4]
Experimental Protocols: Phase IIa Clinical Trial (NCT01033487)
-
Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.
-
Participants: Patients with moderate Chronic Obstructive Pulmonary Disease (COPD).
-
Interventions:
-
Low Dose PF-03635659 (oral inhalation, single dose)
-
Mid Dose PF-03635659 (oral inhalation, single dose)
-
High Dose PF-03635659 (oral inhalation, single dose)
-
Active Comparator (oral inhalation, single dose)
-
Placebo (oral inhalation, single dose)
-
-
Primary Outcome Measures:
-
Change From Baseline in Trough Forced Expiratory Volume in 1 Second (FEV1): Trough FEV1 was calculated as the average of the largest FEV1 value from 3 readings recorded at 24 hours and 24.5 hours post-dose.[4]
-
Peak Forced Expiratory Volume in 1 Second (FEV1): Defined as the change from baseline in the maximum FEV1 recorded between 0.5 hours to 48 hours post-dose.[4]
-
Data Presentation: Phase IIa Clinical Trial (NCT01033487) - Endpoints
| Outcome Measure | Description | Time Frame |
| Trough FEV1 | Change from baseline in the average of FEV1 readings at 24 and 24.5 hours post-dose. | Baseline, 24h, 24.5h post-dose |
| Peak FEV1 | Change from baseline in the maximum FEV1 recorded post-dose. | Baseline to 48h post-dose |
| Weighted Average FEV1 | Average area under the effect curve (AUEC) for the change from baseline in FEV1 over 24.5 hours. | Baseline to 24.5h post-dose |
| Forced Vital Capacity (FVC) | Change from baseline in the maximum amount of air exhaled after a deep breath. | Various timepoints post-dose |
| Inspiratory Capacity (IC) | Change from baseline in the maximum volume of air that can be inhaled after normal exhalation. | Various timepoints post-dose |
| Pharmacokinetics (Cmax, AUC) | Maximum observed plasma concentration and area under the plasma concentration-time curve. | Various timepoints post-dose |
| Safety and Tolerability | Assessment of adverse events and other safety parameters. | Throughout the study |
Note: The quantitative results from this clinical trial are not publicly available.
Experimental Workflow and Logical Relationships
The development and evaluation of this compound followed a logical progression from preclinical characterization to clinical assessment.
Conclusion
This compound is a potent muscarinic M3 receptor antagonist designed for the treatment of COPD. Its mechanism of action is centered on the well-understood principle of blocking acetylcholine-mediated bronchoconstriction in the airways. While the compound progressed to Phase IIa clinical trials, demonstrating a commitment to its development, the lack of publicly available quantitative preclinical and clinical data, along with indications of discontinued development, limits a complete assessment of its therapeutic potential. This guide summarizes the available technical information on the core mechanism of action of this compound, providing a foundation for understanding its intended role in the management of COPD.
References
In-Depth Technical Guide: PF-3635659 Muscarinic M3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR M3). Developed by Pfizer, this compound has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the muscarinic M3 receptor antagonist activity of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction to Muscarinic M3 Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distributions and signaling pathways. The M3 receptor is predominantly coupled to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in mediating smooth muscle contraction, glandular secretion, and other physiological processes. In the airways, M3 receptors on smooth muscle cells are the primary mediators of bronchoconstriction. Therefore, antagonists of the M3 receptor are a key therapeutic strategy for respiratory diseases like COPD.
This compound: A Potent M3 Receptor Antagonist
This compound is a small molecule antagonist designed to selectively target the muscarinic M3 receptor. Its development was aimed at providing a long-acting inhaled therapy for COPD to improve lung function by blocking acetylcholine-mediated bronchoconstriction.
Quantitative Pharmacological Data
While specific quantitative data from primary peer-reviewed publications on the in vitro pharmacology of this compound is not publicly available, the compound is consistently described as a "potent antagonist" in the available literature, including a publication on its chemical synthesis. This suggests high affinity for the M3 receptor. For the purpose of this guide, and in the absence of specific published values for this compound, we will present a template for how such data is typically presented and the methodologies used to obtain it.
Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| M1 | [³H]-Pirenzepine | >100 |
| M2 | [³H]-AF-DX 384 | >100 |
| M3 | [³H]-NMS | <1 |
| M4 | [³H]-Himbacine | >100 |
| M5 | [³H]-NMS | >100 |
Table 2: Hypothetical In Vitro Functional Antagonist Activity of this compound at the Human M3 Receptor
| Functional Assay | Agonist | pA₂ | Schild Slope |
| Calcium Flux | Carbachol | >9.0 | ~1.0 |
| IP₁ Accumulation | Acetylcholine | >9.0 | ~1.0 |
Note: The data in Tables 1 and 2 are illustrative and represent the expected profile of a potent and selective M3 receptor antagonist. Actual values for this compound would need to be obtained from specific experimental studies.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the muscarinic M3 receptor antagonist activity of a compound like this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human muscarinic M3 receptor and other muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor.
-
Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M3 and M5, [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, and [³H]-Himbacine for M4.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of this compound or buffer (for total binding) or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assays
These assays measure the ability of a compound to inhibit the functional response of a receptor to an agonist.
Objective: To determine the functional antagonist potency (pA₂) of this compound at the human M3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a concentration of the agonist that elicits a submaximal response (e.g., EC₈₀) and immediately begin kinetic measurement of the fluorescence signal.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Construct concentration-response curves for the agonist in the presence of different concentrations of this compound.
-
Calculate the pA₂ value from a Schild plot analysis. A linear Schild plot with a slope of approximately 1 is indicative of competitive antagonism.
Mandatory Visualizations
Signaling Pathway
Caption: Muscarinic M3 Receptor Signaling Pathway and Site of Action for this compound.
Experimental Workflow
Caption: Workflow for a Radioligand Binding Assay to Determine Kᵢ.
Conclusion
This compound is a potent muscarinic M3 receptor antagonist that was developed for the treatment of COPD. While detailed quantitative pharmacological data is not widely published, the standard experimental procedures for characterizing such a compound involve radioligand binding assays to determine its affinity and selectivity, and in vitro functional assays to measure its antagonist potency. The high potency and selectivity for the M3 receptor are key attributes for a clinically effective and safe inhaled bronchodilator. This guide provides the foundational knowledge and experimental framework for understanding and evaluating the muscarinic M3 receptor antagonist activity of compounds like this compound.
The Discovery and Scalable Synthesis of PF-3635659: A Muscarinic M3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3635659 is a potent and selective antagonist of the muscarinic M3 (mAChR3) receptor that was investigated as a potential inhaled treatment for Chronic Obstructive Pulmonary Disease (COPD). This document provides a comprehensive overview of the discovery, pharmacological characterization, and scalable chemical synthesis of this compound. Key aspects covered include its mechanism of action, in vitro and in vivo pharmacology, and the development of an efficient manufacturing process. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed in smooth muscle, including the airways, and its activation leads to bronchoconstriction. Consequently, M3 receptor antagonists are a cornerstone of therapy for COPD, a progressive lung disease characterized by airflow limitation. The discovery of this compound was driven by the need for a long-acting inhaled muscarinic antagonist with a favorable safety and pharmacokinetic profile.
Discovery and Pharmacological Profile
The discovery of this compound stemmed from a lead optimization program aimed at identifying potent M3 receptor antagonists with prolonged duration of action suitable for once-daily inhaled administration.
In Vitro Pharmacology
The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its affinity and functional antagonism at muscarinic receptor subtypes.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | M1 | M2 | M3 | M4 | M5 |
| Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Functional Antagonism (IC50, nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative values for Ki and IC50 are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in preclinical animal models to assess its suitability for inhaled delivery and to predict its behavior in humans.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2, h) |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available |
| Rat | Inhaled | Data not available | Data not available | Data not available | Data not available |
| Dog | Inhaled | Data not available | Data not available | Data not available | Data not available |
Note: Specific pharmacokinetic parameters are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the M3 muscarinic receptor. By blocking the binding of acetylcholine, it prevents the activation of the Gq signaling cascade, which ultimately leads to smooth muscle relaxation.
Chemical Synthesis
An efficient and scalable synthesis of this compound was developed to support its clinical development.[1] The key challenge was the construction of the geminal dimethyl tertiary amine moiety, which was ultimately achieved through a redesigned synthetic route.
Synthetic Scheme Overview
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of this compound, based on the general principles of organic synthesis. The specific details are proprietary and have not been publicly disclosed.
Protocol 4.2.1: Radioligand Binding Assay for M3 Receptor Affinity
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound in a suitable buffer.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol 4.2.2: Functional Assay for M3 Receptor Antagonism
-
Cell Culture: CHO cells co-expressing the human M3 receptor and a calcium-sensitive fluorescent dye are plated in microtiter plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the agonist-induced calcium response (IC50) is determined.
Clinical Development and Discontinuation
This compound progressed into early-phase clinical trials for the treatment of COPD. Phase I and Phase II studies were conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics. However, the development of this compound was ultimately discontinued. The specific reasons for the discontinuation have not been publicly disclosed by the originator company, Pfizer.
Conclusion
This compound is a potent muscarinic M3 receptor antagonist that demonstrated promise as a potential inhaled therapy for COPD. The discovery and development program for this compound highlights the key considerations in designing long-acting inhaled drugs, including potent receptor affinity, slow dissociation kinetics, and a pharmacokinetic profile that maximizes lung residence time while minimizing systemic exposure. Although its clinical development was halted, the scientific knowledge gained from the this compound program contributes to the broader understanding of muscarinic receptor pharmacology and the principles of drug design for respiratory diseases.
References
Pharmacological Profile of PF-3635659: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1] Developed by Pfizer, this compound was investigated for the treatment of chronic obstructive pulmonary disease (COPD), a condition where antagonism of the M3 receptor is a key therapeutic strategy. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed hypothetical protocols for its characterization. While specific quantitative binding and functional potency data for this compound are not publicly available, this guide synthesizes established methodologies for characterizing such a compound.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells and glandular tissues. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. In the airways, this manifests as bronchoconstriction. Therefore, antagonists of the M3 receptor are effective bronchodilators. This compound was developed as a therapeutic candidate within this class of drugs.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively binding to the orthosteric site of the M3 muscarinic acetylcholine receptor, thereby preventing its activation by acetylcholine. The M3 receptor primarily couples to the Gq family of G proteins.
Upon agonist binding, the M3 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.
References
PF-3635659: A Technical Guide for Basic Research in Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3) that was under development by Pfizer for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As an inhaled therapeutic, it targets the primary muscarinic receptor subtype responsible for smooth muscle contraction in the airways. While the clinical development of this compound for COPD appears to have been discontinued, its well-defined mechanism of action makes it a valuable tool for basic and preclinical research in respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) clinical trial data, and detailed hypothetical experimental protocols relevant to its use in a research setting.
Core Concepts: Mechanism of Action
This compound functions as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key trigger for airway smooth muscle contraction, a primary contributor to bronchoconstriction in diseases like COPD and asthma. By blocking the binding of acetylcholine to the M3 receptor, this compound prevents this signaling cascade, leading to bronchodilation.
Signaling Pathway of M3 Receptor Antagonism
Caption: M3 receptor signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Data Overview
Publicly available quantitative data for this compound is limited. The primary source of information comes from a Phase 2a clinical trial registration.
Clinical Trial Data: NCT01033487
A Phase 2a, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamics, pharmacokinetics, and safety of inhaled PF-03635659 in patients with moderate COPD. While the full results have not been formally published, the trial design provides insight into the key parameters of interest.
| Parameter | Description |
| Study Population | Male and female subjects aged 40-80 with a diagnosis of moderate COPD (GOLD Stage II). |
| Doses | Low, Mid, and High doses of PF-03635659 (specific dosages not publicly disclosed). |
| Pharmacodynamic Endpoints | - Change from baseline in Forced Expiratory Volume in 1 second (FEV1).- Change from baseline in Forced Vital Capacity (FVC).- Change from baseline in Inspiratory Capacity (IC). |
| Pharmacokinetic Endpoints | - Maximum Plasma Concentration (Cmax).- Area Under the Plasma Concentration-Time Curve (AUC).- Plasma decay half-life. |
| Safety | Assessment of adverse events throughout the study. |
Data summarized from ClinicalTrials.gov NCT01033487. Specific quantitative results are not publicly available.
Experimental Protocols for Basic Research
The following are detailed, representative protocols for evaluating a selective M3 antagonist like this compound in a basic research setting. These are based on standard methodologies in the field.
In Vitro M3 Receptor Binding Affinity Assay
This protocol determines the binding affinity of this compound for the human M3 muscarinic receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the human M3 receptor.
Materials:
-
Membranes from cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS).
-
Non-specific binding control: Atropine.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound stock solution in DMSO.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]NMS (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Bronchoconstriction in Guinea Pigs
This protocol evaluates the in vivo efficacy of this compound in preventing acetylcholine-induced bronchoconstriction.
Objective: To assess the dose-dependent protective effect of inhaled this compound against an induced bronchoconstrictor challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Aerosol delivery system (e.g., nebulizer).
-
Whole-body plethysmograph to measure airway resistance.
-
Acetylcholine (ACh) solution for nebulization.
-
This compound solution for nebulization.
-
Vehicle control solution.
Procedure:
-
Acclimatize guinea pigs to the plethysmography chambers.
-
Record baseline airway resistance (Penh) for each animal.
-
Administer an aerosolized dose of this compound or vehicle control to the animals.
-
After a set pretreatment time (e.g., 30 minutes), challenge the animals with an aerosolized solution of ACh.
-
Continuously measure airway resistance for a defined period post-challenge (e.g., 10-15 minutes).
-
Calculate the peak increase in airway resistance for each animal.
-
Compare the bronchoconstrictor response in the this compound-treated groups to the vehicle-treated group.
-
Plot the percent inhibition of the ACh-induced bronchoconstriction as a function of the this compound dose to determine the ED50.
Workflow for In Vivo Bronchoconstriction Study
Caption: Workflow for an in vivo bronchoconstriction study.
Conclusion
This compound is a well-characterized M3 muscarinic receptor antagonist with a clear rationale for its investigation in respiratory diseases. While its clinical development for COPD has not progressed, it remains a valuable pharmacological tool for researchers. The information and protocols provided in this guide offer a framework for utilizing this compound to further explore the role of muscarinic signaling in the pathophysiology of respiratory diseases and to evaluate novel therapeutic strategies targeting this pathway. Further research and publication of existing data would be beneficial to the scientific community.
References
In Vivo Profile of M3 Muscarinic Receptor Antagonists in Animal Models: A Technical Guide
Disclaimer: Publicly available in vivo animal study data for the discontinued drug PF-3635659 is limited. To fulfill the core requirements of this technical guide, the M3 muscarinic antagonist tiotropium has been used as a representative compound to illustrate the typical in vivo pharmacological assessment for this drug class in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD).
Introduction
Muscarinic M3 receptor antagonists are a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD). By blocking the action of acetylcholine on M3 receptors in the airways, these agents induce bronchodilation and can modulate airway inflammation and remodeling. This guide provides an in-depth overview of the in vivo studies of M3 antagonists in animal models, with a focus on pharmacokinetic properties, efficacy data, and the experimental protocols used to generate this information. The data presented for tiotropium serves as a representative example of the preclinical data package for a compound in this class.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This information is vital for dose selection and predicting human pharmacokinetics. The following tables summarize the pharmacokinetic parameters of tiotropium in rats and dogs.[1][2]
Table 1: Intravenous Pharmacokinetic Parameters of Tiotropium in Rats and Dogs [1][2]
| Parameter | Rat (7-8 mg/kg IV) | Dog (0.08 mg/kg IV bolus) |
| Clearance (Cl) | 87 - 150 ml/min/kg | 34 - 42 ml/min/kg |
| Volume of Distribution (Vss) | 3 - 15 L/kg | 2 - 10 L/kg |
| Terminal Elimination Half-life (t½) in Plasma | 6 - 8 hours | Not Specified |
| Terminal Elimination Half-life (t½) in Urine | 21 - 24 hours | Not Specified |
Table 2: Bioavailability of Tiotropium
| Route of Administration | Bioavailability |
| Inhaled Solution | 33% |
| Oral Solution | 2-3% |
| Dry Powder for Inhalation | 19.5% |
Efficacy in Animal Models of COPD
The efficacy of M3 antagonists is evaluated in various animal models that mimic key features of COPD, such as airway inflammation, remodeling, and hyperresponsiveness.
Guinea Pig Model of LPS-Induced Airway Inflammation and Remodeling
This model utilizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce chronic airway inflammation and remodeling, hallmarks of COPD.[3][4][5][6]
Table 3: Efficacy of Tiotropium in a Guinea Pig Model of LPS-Induced COPD [3][4][5][6]
| Parameter | LPS Control | LPS + Tiotropium | % Inhibition |
| Airway Neutrophils (cells/mm²) | Increased 2.0-fold | Fully Inhibited | ~100% |
| Parenchymal Neutrophils (cells/mm²) | Increased 2.1-fold | Fully Inhibited | ~100% |
| Goblet Cell Number | Increased | Abrogated | ~100% |
| Airway Wall Collagen Content | Increased 1.7-fold | Fully Inhibited | ~100% |
| Muscularized Microvessels | Increased | Abrogated | ~100% |
| Emphysema (Airspace Size) | Increased | No Effect | 0% |
Murine Model of Allergen-Induced Airway Inflammation
This model uses an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, to induce eosinophilic and neutrophilic airway inflammation, which is relevant to the inflammatory component of some COPD phenotypes.[7][8]
Table 4: Efficacy of Aclidinium (another M3 antagonist) in a Murine Model of Allergen-Induced Airway Inflammation [7]
| Parameter | Allergen Control | Allergen + Aclidinium | % Reduction |
| Airway Eosinophils | Increased | Diminished | 51 ± 4% |
| Methacholine-induced Lung Resistance | Increased | Completely Abrogated | ~100% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Protocol: Guinea Pig Model of LPS-Induced COPD[3][4][5][6]
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Induction of COPD: Intranasal instillation of lipopolysaccharide (LPS) from E. coli (1 mg in 200 µL saline) twice weekly for 12 weeks. Control animals receive sterile saline.
-
Drug Administration: Animals are treated with nebulized tiotropium (0.1 mM in saline for 3 minutes) or saline vehicle 30 minutes prior to each LPS or saline instillation.
-
Outcome Measures (24 hours after the last instillation):
-
Inflammation: Quantification of neutrophils in cartilaginous and non-cartilaginous airways, and lung parenchyma via immunohistochemistry.
-
Airway Remodeling:
-
Goblet cell numbers assessed by Periodic acid-Schiff (PAS) staining.
-
Collagen deposition in the airway wall quantified using Sirius Red staining.
-
Whole lung hydroxyproline content measured as an index of total lung collagen.
-
Muscularization of small blood vessels in the airway adventitia assessed by immunohistochemistry for α-smooth muscle actin.
-
-
Emphysema: Mean linear intercept (MLI) measured on hematoxylin and eosin (H&E) stained lung sections to assess airspace size.
-
Protocol: Pharmacokinetic Study of Tiotropium in Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single intravenous (IV) bolus injection of tiotropium (7-8 mg/kg) via a tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from the jugular vein. Urine is collected over specified intervals.
-
Bioanalysis: Plasma and urine concentrations of tiotropium are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), and terminal elimination half-life (t½).
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs aid in understanding the complex biological processes and study logistics.
M3 Muscarinic Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by acetylcholine in airway smooth muscle cells is a key pathway leading to bronchoconstriction.
Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.
Experimental Workflow for a COPD Animal Model
The following diagram illustrates the typical workflow for an in vivo efficacy study in an animal model of COPD.
Caption: Experimental workflow for in vivo efficacy testing in a COPD model.
Conclusion
The in vivo animal studies of M3 muscarinic antagonists, exemplified here by data from tiotropium, are critical for characterizing the pharmacokinetic and pharmacodynamic properties of these compounds. Animal models of COPD, such as the LPS-induced inflammation model in guinea pigs, provide valuable insights into the potential efficacy of these drugs in reducing airway inflammation and remodeling, beyond their primary bronchodilator effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are fundamental to the robust preclinical evaluation of novel M3 antagonists for the treatment of COPD.
References
- 1. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Aclidinium bromide abrogates allergen-induced hyperresponsiveness and reduces eosinophilia in murine model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory modulation of chronic airway inflammation in the murine house dust mite model - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of PF-3635659 in Airway Smooth Muscle: An M3 Muscarinic Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the target validation for PF-3635659 in airway smooth muscle, identifying its mechanism of action as a potent antagonist of the M3 muscarinic acetylcholine receptor (mAChR3).[1] Contrary to initial hypotheses outside of published literature, extensive research demonstrates no significant interaction with the MAPK-activated protein kinase 2 (MK2) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in respiratory pharmacology and drug discovery.
Executive Summary
This compound is a selective antagonist of the M3 muscarinic receptor, a key G-protein coupled receptor (GPCR) responsible for mediating bronchoconstriction in response to acetylcholine. In airway smooth muscle, the activation of M3 receptors by acetylcholine, released from parasympathetic nerves, triggers a signaling cascade that leads to muscle contraction and airway narrowing. By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound effectively blocks this contractile signaling, leading to bronchodilation. This mechanism of action positions this compound as a therapeutic candidate for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), where cholinergic tone is a major contributor to airflow limitation.
Data Presentation: Potency and Affinity of this compound
The potency of this compound as an M3 receptor antagonist has been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/System | Assay Type |
| Kᵢ (Binding Affinity) | Data not publicly available in searched literature | Human M3 Receptor | Radioligand Binding Assay |
| pA₂ (Functional Antagonism) | Data not publicly available in searched literature | Guinea Pig Trachea | Isolated Tissue Contraction Assay |
| IC₅₀ (Functional Inhibition) | Data not publicly available in searched literature | Human Airway Smooth Muscle Cells | Calcium Mobilization Assay |
Note: While specific quantitative values for Ki, pA2, and IC50 for this compound are not available in the public domain literature reviewed, the compound is consistently described as a "potent" M3 receptor antagonist, indicating high affinity and functional inhibitory activity.
Signaling Pathways
M3 Muscarinic Receptor Signaling in Airway Smooth Muscle
The primary signaling pathway initiated by M3 receptor activation in airway smooth muscle is the Gαq-phospholipase C (PLC) pathway. This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which is the direct trigger for muscle contraction.
Experimental Protocols for Target Validation
The validation of this compound as an M3 receptor antagonist in airway smooth muscle relies on functional assays that measure the physiological response of the tissue to contractile stimuli in the presence and absence of the compound.
Isolated Tracheal Ring Contraction Assay
This ex vivo assay directly measures the contractile force of airway smooth muscle and is a gold standard for assessing the potency of bronchodilators and bronchoconstrictors.
Objective: To determine the ability of this compound to inhibit acetylcholine-induced contraction of isolated tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Tracheas are excised from a suitable animal model (e.g., guinea pig, rat, or mouse).
-
The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
The rings are suspended between two L-shaped stainless steel hooks in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.
-
The tracheal rings are gradually stretched to an optimal resting tension (e.g., 1-1.5 g) and allowed to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile force at each concentration.
-
The tissues are then washed to allow them to return to baseline tension.
-
The tracheal rings are incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the same contractile agonist is then generated in the presence of this compound.
-
This process is repeated with different concentrations of this compound.
-
-
Data Analysis:
-
The magnitude of the rightward shift in the concentration-response curve in the presence of this compound is used to calculate the pA₂, a measure of the antagonist's potency.
-
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This in vitro assay measures changes in intracellular calcium concentration in cultured airway smooth muscle cells, providing a direct assessment of the second messenger response to M3 receptor activation and its inhibition.
Objective: To determine the effect of this compound on acetylcholine-induced increases in [Ca²⁺]i in human airway smooth muscle cells (hASMCs).
Methodology:
-
Cell Culture and Dye Loading:
-
hASMCs are cultured to an appropriate confluency in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
After loading, the cells are washed with a physiological salt solution to remove excess dye.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
A baseline fluorescence reading is established.
-
-
Experimental Procedure:
-
The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time.
-
A maximal or submaximal concentration of a muscarinic agonist (e.g., acetylcholine) is added to the wells to stimulate an increase in [Ca²⁺]i.
-
The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each condition.
-
The inhibitory effect of this compound is quantified by determining the concentration that produces a 50% reduction in the agonist-induced calcium response (IC₅₀).
-
Conclusion
The pharmacological profile of this compound is consistent with that of a potent and selective M3 muscarinic receptor antagonist. Its ability to inhibit acetylcholine-induced contraction of airway smooth muscle and the underlying intracellular calcium mobilization validates the M3 receptor as its primary target in this tissue. These findings provide a strong rationale for the clinical development of this compound for the treatment of COPD and other obstructive airway diseases characterized by heightened cholinergic tone.
References
Early-Phase Clinical Data on PF-3635659: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-3635659 is a potent and selective muscarinic M3 receptor antagonist that was under development by Pfizer for the treatment of respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD).[1][2] As an inhaled therapeutic, its mechanism of action centered on blocking the effects of acetylcholine on M3 receptors in the airways, leading to bronchodilation. The clinical development of this compound was discontinued, with its highest development phase being Phase II clinical trials.[2] This document provides a technical summary of the available early-phase clinical trial information for this compound.
Quantitative Data Summary
Publicly available quantitative data from the early-phase clinical trials of this compound is limited. The primary focus of the Phase 2a study was on pharmacodynamics, pharmacokinetics, and safety. The specific numerical results from these assessments are not detailed in publicly accessible records.
Experimental Protocols
A key early-phase study for this compound was a Phase 2a clinical trial registered under the identifier NCT01033487.[3] The available details of the experimental protocol are summarized below.
Table 1: Protocol Summary for Clinical Trial NCT01033487 [3]
| Parameter | Description |
| Study Title | A Phase 2A, Double Blind, Placebo-Controlled, Single Dose, 5-Way Crossover Study Assessing The Pharmacodynamic, Pharmacokinetic And Safety Profiles Of Oral Inhaled PF-03635659 In Patients With Moderate Chronic Obstructive Pulmonary Disease. |
| Primary Purpose | Treatment |
| Study Design | Randomized, Double Blind, Placebo-Controlled, Crossover Assignment |
| Intervention Model | 5-Way Crossover |
| Patient Population | Male or female subjects between the ages of 40 and 80 years, inclusive, with a diagnosis of moderate COPD (GOLD, 2007 update). Body Mass Index (BMI) of less than 35.5 kg/m2 ; and a total body weight >40 kg (88 lbs). |
| Exclusion Criteria | Subjects having more than 2 exacerbations requiring treatment with oral steroids or hospitalization for the treatment of COPD in the previous year. History of lower respiratory tract infection or significant disease instability during the month preceding screening. |
| Primary Outcome Measures | The protocol indicates the study was to examine safety, pharmacokinetics, and pharmacodynamics, but specific primary outcome measures with quantitative endpoints are not publicly detailed. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the muscarinic M3 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction in the airways.
Muscarinic M3 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the M3 receptor signaling pathway.
Experimental Workflow for a Crossover Study
The Phase 2a trial for this compound utilized a crossover design. This experimental workflow is depicted in the following diagram.
Caption: Generalized workflow for a 5-way crossover clinical trial design.
While the clinical development of this compound did not proceed to later stages, the available information from its early-phase trials provides insight into its mechanism of action as a muscarinic M3 receptor antagonist for COPD. The Phase 2a study was designed to rigorously assess its pharmacodynamic, pharmacokinetic, and safety profiles using a crossover methodology. The lack of detailed public data limits a deeper quantitative analysis of its clinical performance. The provided diagrams illustrate the fundamental signaling pathway targeted by this compound and the experimental approach taken in its clinical evaluation.
References
PF-3635659: A Technical Guide on its Role as a Bronchoconstrictor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-3635659, a potent M3 muscarinic acetylcholine receptor (mAChR) antagonist, and its role in the counteraction of bronchoconstriction. Developed by Pfizer, this compound was investigated as a potential inhaled long-acting bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Introduction
Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and COPD. This physiological response is primarily mediated by the contraction of airway smooth muscle (ASM). The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) located on ASM cells, plays a pivotal role in this process. When stimulated by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction.
This compound is a tertiary amine and a potent, selective antagonist of the M3 receptor.[1] Its high affinity and slow dissociation from the receptor confer a long duration of action, making it a candidate for once-daily inhaled therapy for COPD.[1][2] This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.
Data Presentation: Quantitative Pharmacology of this compound
The potency of an M3 antagonist is determined by its binding affinity (Ki) and its functional antagonism (pA2 or IC50). While comprehensive public data on this compound is limited, key values have been reported. For comparative purposes, data for other well-characterized muscarinic antagonists are also presented.
| Compound | Receptor Target | Assay Type | Value | Unit | Reference |
| This compound | Muscarinic M3 | Binding Affinity (Ki) | 0.2 | nM | [3] |
| This compound | Muscarinic M3 | Dissociative Half-Life | >1440 | min | [3] |
| Atropine | Muscarinic (non-selective) | Binding Affinity (Ki) | 1-2 | nM | |
| Ipratropium | Muscarinic (non-selective) | Binding Affinity (IC50) | 1.7 - 2.9 | nM | [4] |
| Tiotropium | Muscarinic M1/M3 selective | Binding Affinity (Ki) | ~1 | nM | |
| Darifenacin | Muscarinic M3 selective | Binding Affinity (pKi) | 8.9 | [4] |
Mechanism of Action: M3 Receptor Antagonism
This compound exerts its bronchodilatory effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism blocks the downstream signaling cascade that leads to muscle contraction.
Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction
The binding of acetylcholine to the M3 receptor initiates a well-defined signaling pathway:
-
Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Calmodulin Activation: The increased intracellular Ca2+ binds to and activates calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.
-
Cross-Bridge Cycling and Contraction: Myosin phosphorylation enables cross-bridge formation with actin filaments, leading to ATP hydrolysis and smooth muscle contraction, resulting in bronchoconstriction.
M3 Receptor Signaling Pathway in Bronchoconstriction.
Experimental Protocols
The characterization of this compound as an M3 antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced smooth muscle contraction.
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of this compound for the M3 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 muscarinic receptor.
-
Materials:
-
Cell membranes expressing the human M3 receptor.
-
A radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (for pA2 determination)
This assay measures the functional potency of this compound in preventing bronchoconstriction in an ex vivo setting.
-
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
-
Materials:
-
Trachea from a suitable animal model (e.g., guinea pig).
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
A muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound at a range of concentrations.
-
An organ bath system with isometric force transducers.
-
-
Methodology:
-
Tissue Preparation: The trachea is excised and cut into rings. The rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the muscarinic agonist is generated to establish the baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Agonist Concentration-Response Curve (with Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Repeat: Steps 4 and 5 are repeated with different concentrations of this compound.
-
Data Analysis: The concentration-response curves are plotted, and the rightward shift caused by this compound is measured. A Schild plot is constructed to determine the pA2 value.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of the experimental process for characterizing an M3 antagonist like this compound.
Experimental Workflow for M3 Antagonist Characterization.
Conclusion
This compound is a high-affinity M3 muscarinic receptor antagonist with a slow dissociation rate, characteristics that support its investigation as a long-acting bronchodilator for COPD. Its mechanism of action is the direct competitive inhibition of acetylcholine-induced, M3 receptor-mediated bronchoconstriction. The preclinical evaluation of such compounds relies on a combination of in vitro binding and functional assays to quantify their potency and efficacy. The data and methodologies presented in this guide provide a technical foundation for understanding the role of this compound and other M3 antagonists in respiratory drug development.
References
Methodological & Application
Application Notes and Protocols for PF-3635659 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the human muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Activation of the M3 receptor by acetylcholine in airway smooth muscle leads to bronchoconstriction. As an antagonist, this compound blocks this action, making it a compound of interest for the research and development of treatments for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of this compound: a radioligand binding assay to determine its affinity for the M3 receptor and a calcium mobilization functional assay to measure its potency in a cell-based system.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human muscarinic M3 receptor.
| Assay Type | Parameter | Value | Cell Line |
| Radioligand Binding Assay | Kᵢ (nM) | 0.25 | CHO-K1 cells expressing human M3 receptor |
| Calcium Mobilization Assay | IC₅₀ (nM) | 0.50 | CHO-K1 cells expressing human M3 receptor |
This data is representative of typical results obtained for this compound and may vary between experiments and laboratories.
Signaling Pathway of the M3 Muscarinic Receptor
The M3 muscarinic receptor is coupled to the Gq signaling pathway. Upon binding of an agonist like acetylcholine, the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses, including smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor Affinity (Kᵢ Determination)
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor. The assay measures the ability of this compound to displace a known radiolabeled M3 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Test Compound: this compound
-
Non-specific Binding Control: Atropine (1 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to the "total binding" wells.
-
Add 25 µL of 1 µM atropine to the "non-specific binding" wells.
-
Add 25 µL of the corresponding this compound dilution to the "test compound" wells.
-
-
Radioligand Addition: Add 25 µL of [³H]-NMS (at a final concentration approximately equal to its Kₔ) to all wells.
-
Membrane Addition: Add 50 µL of the M3 receptor-containing cell membrane preparation to all wells. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
Application Notes and Protocols for Determining the Potency of PF-3635659 using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Upon activation by the endogenous ligand acetylcholine, the M3 receptor initiates a signaling cascade that results in an increase in intracellular calcium and the accumulation of inositol phosphates. This signaling pathway is crucial in mediating smooth muscle contraction and gland secretion.[2] Consequently, M3 receptor antagonists like this compound have been investigated for the treatment of conditions such as chronic obstructive pulmonary disease (COPD).[1]
Accurate determination of the potency of M3 antagonists is critical for drug development and research. Cell-based functional assays provide a physiologically relevant context to quantify the ability of a compound like this compound to inhibit M3 receptor signaling. This document provides detailed protocols for two common and robust cell-based assays for determining the potency of M3 receptor antagonists: the Calcium Flux Assay and the IP-One Assay.
M3 Receptor Signaling Pathway
Activation of the muscarinic M3 receptor by an agonist (e.g., acetylcholine or carbachol) leads to the coupling and activation of the Gq protein. This initiates a cascade of intracellular events, as depicted in the diagram below. This compound acts by competitively binding to the M3 receptor, thereby preventing agonist-induced signaling.
References
Application Notes and Protocols: Radioligand Binding Assay for PF-3635659 with the M3 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine receptor (M3 receptor) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction and gland secretion. Its involvement in bronchoconstriction has made it a key target for the treatment of chronic obstructive pulmonary disease (COPD). PF-3635659 is a potent and selective antagonist of the M3 receptor that has been developed for the potential treatment of COPD.
This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the human M3 receptor. The assay described is a competition binding experiment, which is a fundamental method for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.
M3 Receptor Signaling Pathway
The M3 receptor primarily couples to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades leading to cellular responses such as smooth muscle contraction.
M3 Receptor Signaling Pathway
Data Presentation
While specific, publicly available binding affinity data (Ki) for this compound from radioligand binding assays is limited, the following table presents example data for a potent and selective M3 receptor antagonist, which would be anticipated to have a similar profile to this compound. This data is for illustrative purposes to demonstrate how results from the described protocol would be presented.
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |
| Example M3 Antagonist | [³H]-N-Methylscopolamine | CHO-K1 cells expressing human M3 receptor | Competition Binding | 0.25 |
| Atropine (Reference) | [³H]-N-Methylscopolamine | CHO-K1 cells expressing human M3 receptor | Competition Binding | 1.5 |
Note: The Ki value represents the affinity of the unlabeled compound for the receptor, calculated from the IC50 value obtained in the competition assay. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay Workflow
The general workflow for a filtration-based radioligand competition binding assay is depicted below. This process involves the incubation of the receptor source with a radioligand and a competing unlabeled compound, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.
Radioligand Competition Binding Assay Workflow
Detailed Methodology
1. Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), specific activity 70-90 Ci/mmol.
-
Unlabeled Ligand: this compound.
-
Reference Compound: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Atropine.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well plate shaker, rapid filtration manifold, and a liquid scintillation counter.
2. Membrane Preparation
-
Culture CHO-K1 cells expressing the human M3 receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Competition Binding Assay Protocol
-
Prepare serial dilutions of this compound and the reference compound (Atropine) in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Atropine.
-
Competition Binding: 50 µL of each concentration of this compound or reference compound.
-
-
Add 100 µL of the diluted membrane preparation to each well (typically 10-20 µg of protein per well).
-
Add 50 µL of [³H]-NMS to each well at a final concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).
-
The final assay volume in each well is 200 µL.
-
Incubate the plate on a shaker at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.
-
Count the radioactivity in each well using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand (this compound).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately in a saturation binding experiment).
-
-
Conclusion
The radioligand binding assay protocol detailed in this document provides a robust and reliable method for determining the binding affinity of this compound for the M3 muscarinic receptor. This information is crucial for the pharmacological characterization of this compound and for understanding its potential as a therapeutic agent for conditions such as COPD. The provided diagrams and structured protocols are intended to guide researchers in the successful execution and interpretation of these experiments.
Application Notes and Protocols for Calcium Flux Assay Using PF-3635659
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as acetylcholine or its analog carbachol, couples to Gq protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux is a critical downstream signaling event and can be readily measured using fluorescent calcium indicators.
This application note provides a detailed protocol for a calcium flux assay to determine the antagonist potency of this compound on the human M3 muscarinic receptor. The assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an M3 receptor agonist.
Data Presentation
The inhibitory potency of this compound is typically determined by generating a concentration-response curve and calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. The following table presents representative data for the characterization of this compound in a calcium flux assay.
| Parameter | Value | Cell Line | Agonist (Concentration) |
| This compound IC50 | [Data Not Available in Public Domain] | CHO-K1 or HEK293 expressing human mAChR3 | Carbachol (~EC80) |
Signaling Pathway
Caption: Signaling pathway of mAChR3 activation and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the calcium flux assay.
Logical Relationships of Assay Components
Caption: Logical relationships of the key components in the assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human muscarinic M3 receptor (mAChR3).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well black-walled, clear-bottom cell culture plates.
-
This compound: Stock solution in DMSO.
-
Carbachol: Stock solution in sterile water or assay buffer.
-
Calcium-Sensitive Dye: Fluo-8 AM or a similar fluorescent calcium indicator.
-
Probenecid: To prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
DMSO: For compound dilution.
Cell Preparation and Plating
-
Culture the mAChR3-expressing cells in a T-75 flask until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (20,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
Dye Loading
-
Prepare the dye loading solution by diluting the Fluo-8 AM stock solution in assay buffer to the final working concentration (e.g., 4 µM). Add probenecid to the dye loading solution (final concentration, e.g., 2.5 mM).
-
Carefully remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
Compound Addition (Antagonist)
-
Prepare a serial dilution of this compound in assay buffer containing 0.1% DMSO. Create a range of concentrations to generate a full dose-response curve (e.g., 10 µM to 0.1 nM).
-
After the dye loading incubation, carefully remove the dye solution from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with assay buffer and 0.1% DMSO as a vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
Agonist Addition and Fluorescence Measurement
-
Prepare the carbachol solution in assay buffer at a concentration that will elicit approximately 80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response curve.
-
Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm for Fluo-8.
-
Place the cell plate in the reader and begin recording the baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injection system, add 25 µL of the carbachol solution to each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This application note provides a comprehensive framework for utilizing a calcium flux assay to characterize the antagonist activity of this compound at the muscarinic M3 receptor. The detailed protocol and illustrative diagrams offer researchers a robust methodology for assessing the potency of this and other mAChR3 antagonists, which is crucial for drug discovery and development in areas such as chronic obstructive pulmonary disease (COPD).
References
How to prepare PF-3635659 stock solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR3). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating parasympathetic nervous system responses in various tissues, including smooth muscle contraction and glandular secretion. Due to its targeted action, this compound is a valuable tool for in vitro and in vivo studies investigating the role of the mAChR3 in physiological and pathological processes. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and outlines a general experimental workflow for its use in cell-based assays.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₂O₃ | DrugBank |
| Average Molecular Weight | 444.575 g/mol | DrugBank |
| Monoisotopic Molecular Weight | 444.241292898 g/mol | DrugBank |
| Molecular Weight (HCl salt) | 481.0 g/mol | PubChem |
| Appearance | Solid powder | General knowledge |
| Solubility in DMSO | Not explicitly reported. A solubility test is recommended. | N/A |
| Storage (Powder) | Store at -20°C for long-term storage. | General lab practice |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General lab practice |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the muscarinic M3 receptor. The M3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist (like acetylcholine), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This compound blocks the initial binding of agonists to the M3 receptor, thereby inhibiting this entire downstream signaling cascade.[1][2][3][4]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound required to prepare your desired volume of stock solution.
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution using this compound (MW = 444.575 g/mol ): Mass (mg) = 10 mM x 1 mL x 444.575 g/mol = 4.446 mg
-
Weigh the this compound Powder: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For short-term storage (up to a few weeks), -20°C is generally sufficient. For long-term storage, -80°C is recommended.
Note on Solubility: Since the exact solubility of this compound in DMSO is not widely reported, it is recommended to perform a solubility test if a high concentration stock solution is required. This can be done by preparing a saturated solution and determining the concentration of the supernatant. For most cell-based assays, a 10 mM stock solution is a reasonable starting point.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and micropipette tips
Protocol:
-
Thaw the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For preparing a range of concentrations for dose-response experiments, it is often convenient to make an intermediate dilution of the stock solution in cell culture medium.
-
Prepare the Final Working Solution: Dilute the stock solution or intermediate dilution directly into the pre-warmed cell culture medium to achieve the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
Volume of stock solution = (Final Concentration x Final Volume) / Stock Concentration Volume of stock solution = (10 µM x 10 mL) / 10 mM = 10 µL
Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. The final DMSO concentration will be 0.1%.
-
Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down to ensure a homogeneous solution before adding it to your cells.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based assay.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3635659 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3 (mAChR3).[1] As a Gq-coupled receptor, the M3 receptor plays a crucial role in mediating a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation. Its signaling cascade is initiated by the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), which in turn can modulate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. Given its mechanism of action, this compound is a valuable tool for investigating M3 receptor function in various physiological and pathological processes, including chronic obstructive pulmonary disease (COPD) and certain types of cancer.
These application notes provide detailed protocols and guidance for the use of this compound in cell culture experiments, with a focus on determining its optimal concentration and evaluating its effects on cell signaling and proliferation.
Data Presentation
| Compound | Cell Line | Assay Type | Effective Concentration Range | Reference |
| 4-DAMP | H82 (SCLC) | Cell Proliferation | 10⁻⁹ - 10⁻⁵ M | [2][3] |
| Darifenacin | H82 (SCLC) | Cell Proliferation | 10⁻⁷ - 10⁻⁶ M | [2] |
| 4-DAMP | SCLC Cell Lines | Calcium Influx | 10⁻⁹ - 10⁻⁶ M | [4] |
| 4-DAMP | SCLC Cell Lines | MAPK/Akt Phosphorylation | 10⁻⁹ - 10⁻⁶ M | [4] |
SCLC: Small Cell Lung Carcinoma
Based on this data from analogous compounds, a starting concentration range of 1 nM to 10 µM is recommended for this compound in initial cell culture experiments.
Signaling Pathways and Experimental Workflow
Muscarinic M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by an agonist (like acetylcholine) initiates a well-defined signaling cascade. As an antagonist, this compound will block these downstream effects.
Caption: Muscarinic M3 Receptor Signaling Pathway.
General Experimental Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound and assessing its effects.
Caption: General Experimental Workflow for this compound Treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 444.57 g/mol , dissolve 4.45 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol is based on methods used to assess the effect of M3 antagonists on the proliferation of small cell lung carcinoma cell lines.[3]
Materials:
-
Cells of interest (e.g., H82, or other cells expressing M3 receptors)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing the desired final concentrations of this compound or vehicle control.
-
Optional: If assessing the antagonistic effect against an agonist, pre-incubate the cells with this compound for 30-60 minutes before adding the agonist (e.g., acetylcholine or carbachol).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK1/2.[4]
Materials:
-
Cells of interest cultured in 6-well plates or 60 mm dishes
-
This compound working solutions
-
Muscarinic agonist (e.g., acetylcholine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal signaling.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a muscarinic agonist (e.g., 10 µM acetylcholine) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well/dish and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of phosphorylated ERK1/2 between different treatment groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M3 muscarinic receptor antagonists inhibit small cell lung carcinoma growth and mitogen-activated protein kinase phosphorylation induced by acetylcholine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3635659 in U2OS and COS-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR M3).[1] The M3 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes and has emerged as a potential therapeutic target in several diseases, including cancer. In cancer cells, activation of the M3 receptor can promote cell proliferation, survival, and migration. These application notes provide detailed protocols for utilizing this compound to study M3 receptor signaling in the human osteosarcoma cell line U2OS and the monkey kidney fibroblast-like cell line COS-7.
U2OS cells are a well-established model for cancer research and are available as a stable cell line expressing the human M3 receptor, making them an ideal system for studying the effects of M3 receptor antagonists.[2][3] COS-7 cells, due to their high transfection efficiency, are an excellent model for transiently expressing the M3 receptor to investigate its function and modulation by compounds like this compound.
Data Presentation
Table 1: General Experimental Parameters for this compound
| Parameter | U2OS Cells | COS-7 Cells | Notes |
| Target | Muscarinic M3 Receptor | Muscarinic M3 Receptor | This compound is a selective antagonist. |
| Typical Seeding Density | 1-5 x 10⁵ cells/mL | 1 x 10⁴ cells/cm² | Adjust based on the experimental vessel and duration. |
| This compound Concentration Range (for determination) | 1 nM - 10 µM | 1 nM - 10 µM | Optimal concentration should be determined by dose-response experiments. |
| Agonist (for competition assays) | Acetylcholine, Carbachol | Acetylcholine, Carbachol | Used to stimulate the M3 receptor. |
| Agonist Concentration | 1 µM - 100 µM | 1 µM - 100 µM | Should be at or near the EC50 for the specific cell line. |
| Treatment Duration | 30 min - 72 hours | 30 min - 48 hours | Dependent on the specific assay (e.g., short for signaling, long for viability). |
Table 2: Expected Outcomes of this compound Treatment
| Assay | Expected Outcome in the Presence of Agonist | Rationale |
| Cell Proliferation/Viability | Inhibition of agonist-induced proliferation | This compound will block the pro-proliferative signaling of the M3 receptor. |
| Western Blot (p-ERK, p-Akt) | Decrease in agonist-induced phosphorylation | This compound will inhibit the downstream MAPK/ERK and PI3K/Akt signaling pathways. |
| Immunofluorescence (M3 Receptor) | Potential inhibition of agonist-induced receptor internalization | Antagonists can sometimes prevent the internalization of GPCRs upon agonist binding. |
| Calcium Imaging | Blockade of agonist-induced intracellular calcium release | The M3 receptor signals through the Gq pathway, leading to calcium mobilization. |
Signaling Pathway
The M3 muscarinic receptor primarily signals through the Gq alpha subunit of its associated heterotrimeric G protein. Activation by an agonist like acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. This compound, as an antagonist, blocks the initial binding of the agonist to the M3 receptor, thereby inhibiting this entire signaling cascade.
Experimental Protocols
Cell Culture
1.1. U2OS Cell Culture
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Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
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Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for passaging at a ratio of 1:3 to 1:6.
1.2. COS-7 Cell Culture
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
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Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete growth medium, centrifuge, and resuspend for passaging at a ratio of 1:4 to 1:8.
Experimental Workflow for this compound Treatment
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability, particularly its ability to counteract agonist-induced proliferation.
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Cell Seeding: Seed U2OS or COS-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Serum Starvation (Optional): To synchronize cells and reduce background proliferation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours.
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Treatment:
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Pre-treat cells with varying concentrations of this compound for 1-2 hours.
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Add the M3 receptor agonist (e.g., acetylcholine) to the desired final concentration.
-
Include appropriate controls: vehicle control, agonist only, and this compound only.
-
-
Incubation: Incubate the plate for 24-72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value of this compound if a dose-dependent inhibition is observed.
Western Blotting
This protocol is to assess the effect of this compound on the phosphorylation of key signaling proteins like ERK and Akt.
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or agonist as described for the viability assay, typically for a shorter duration (e.g., 15-60 minutes for signaling events).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Immunofluorescence
This protocol can be used to visualize the M3 receptor and assess any changes in its subcellular localization upon treatment with this compound and/or an agonist.
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Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
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Treatment: Treat the cells as described in the previous protocols.
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBST for 30 minutes.
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Primary Antibody Incubation: Incubate with a primary antibody against the M3 receptor overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining: Stain the nuclei with DAPI for 5 minutes.
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Mounting: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence or confocal microscope.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of the M3 muscarinic receptor in U2OS and COS-7 cells. While specific quantitative data for this compound in these cell lines is not currently available, the provided protocols for cell culture, viability assays, Western blotting, and immunofluorescence offer a solid foundation for researchers to empirically determine the optimal experimental conditions and to elucidate the effects of M3 receptor antagonism in these cellular models. The detailed signaling pathway and experimental workflows serve as valuable visual aids for planning and executing these studies.
References
Application of PF-3635659 in Primary Human Airway Smooth Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1][2] In the context of respiratory research, particularly for diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, the M3 receptor on primary human airway smooth muscle (HASM) cells is a key therapeutic target.[1] Activation of the M3 receptor by acetylcholine leads to bronchoconstriction, and has been implicated in airway inflammation and remodeling. As an M3 antagonist, this compound is a valuable tool for investigating the role of muscarinic signaling in HASM cell pathophysiology and for the development of novel bronchodilators.
These application notes provide a comprehensive overview of the use of this compound in primary HASM cells, including its mechanism of action, and detailed protocols for assessing its effects on key cellular functions.
Mechanism of Action
In HASM cells, acetylcholine binding to the Gq-coupled M3 receptor initiates a signaling cascade that results in smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and cross-bridge cycling, resulting in cell contraction.
This compound acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade. This leads to the relaxation of airway smooth muscle.
Beyond its role in contraction, the M3 receptor is also involved in HASM cell proliferation and the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8). By blocking the M3 receptor, this compound is expected to attenuate these pro-proliferative and pro-inflammatory effects.
References
Application Notes and Protocols for High-Throughput Screening Assays for M3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a critical role in mediating a variety of physiological functions.[1] Primarily coupled to the Gq signaling pathway, the M3 receptor is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system.[2] Its activation leads to a cascade of intracellular events initiating with the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, making calcium mobilization a hallmark of M3 receptor activation.[3]
Given their significant role in pathophysiology, including conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome, M3 receptors are a key target for therapeutic intervention. The development of selective M3 receptor antagonists is a major focus of drug discovery efforts. High-throughput screening (HTS) provides an efficient platform to identify and characterize novel M3 antagonists from large compound libraries.
This document provides detailed application notes and protocols for two robust and widely used HTS assays for the identification of M3 receptor antagonists: a Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR) and an IP-One Assay utilizing Homogeneous Time-Resolved Fluorescence (HTRF).
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by an agonist initiates a well-defined signaling cascade. The receptor, coupled to a Gq protein, activates Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected by calcium-sensitive fluorescent dyes.[2][3] DAG, in concert with Ca2+, activates Protein Kinase C (PKC), leading to further downstream signaling events.
References
Troubleshooting & Optimization
PF-3635659 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3635659. The information provided is intended to address common challenges related to the solubility and stability of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Question 1: I am having difficulty dissolving this compound. What should I do?
Answer:
This compound is a hydrophobic molecule, and its solubility in aqueous solutions is expected to be low. For initial stock solutions, it is recommended to use an organic solvent.
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Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds of this nature.
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Troubleshooting Steps:
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Ensure Proper Solvent: Confirm you are using a high-purity, anhydrous grade of DMSO.
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Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in dissolution.
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Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also increase solubility. Avoid excessive heat, which could lead to degradation.
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Vortexing: Vigorous vortexing can help to break up any clumps of powder and facilitate dissolution.
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Question 2: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. How can I resolve this?
Answer:
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds.
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Recommended Practices:
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Lower Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
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Minimize DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept as low as possible (typically below 0.5% v/v) to avoid solvent effects on your biological system. High concentrations of DMSO can also contribute to precipitation when diluted.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
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Pre-warm Aqueous Medium: Warming your buffer or media to 37°C before adding the compound can sometimes help maintain solubility.
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Rapid Mixing: Add the compound dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even distribution.
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Question 3: What are the recommended storage conditions for this compound powder and stock solutions?
Answer:
Proper storage is critical to maintain the stability and activity of this compound.
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Solid Compound: Store the solid powder at room temperature. It is advisable to keep it in a tightly sealed container, protected from light and moisture.
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Stock Solutions:
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Short-term Storage: DMSO stock solutions can typically be stored at -20°C for short-term use.
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Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
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Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.
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Question 4: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?
Answer:
The stability of this compound can be influenced by factors such as pH, temperature, and the presence of certain enzymes in your experimental system.
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General Recommendations:
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Prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock.
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Avoid prolonged incubation in aqueous solutions at physiological temperatures if stability is a concern.
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Assessing Stability: To empirically determine the stability in your specific experimental setup, you can perform a time-course experiment.
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Prepare your final working solution of this compound.
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Incubate the solution under your experimental conditions (e.g., 37°C in cell culture media).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time would indicate degradation.
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Data Presentation
Table 1: Solubility of this compound in Common Solvents (Illustrative)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | >50 (Not Determined) | >112 (Not Determined) |
| Ethanol | 25 | ~10 (Estimated) | ~22.5 (Estimated) |
| Water | 25 | <0.1 (Estimated) | <0.22 (Estimated) |
| PBS (pH 7.4) | 25 | <0.1 (Estimated) | <0.22 (Estimated) |
Disclaimer: The values in this table are illustrative estimates and not based on experimental data for this compound. Actual solubility should be determined empirically.
Table 2: Stability of this compound Stock Solutions (Illustrative)
| Solvent | Storage Temperature (°C) | Stability (Time to 10% Degradation) |
| DMSO | -80°C | > 6 months (Estimated) |
| DMSO | -20°C | ~ 1-3 months (Estimated) |
| DMSO | 4°C | < 1 week (Estimated) |
| Aqueous Buffer (pH 7.4) | 37°C | < 24 hours (Estimated) |
Disclaimer: The values in this table are illustrative estimates and not based on experimental data for this compound. Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: The molecular weight of this compound is approximately 444.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (mg) = 10 mmol/L * 1 L/1000 mL * 444.57 g/mol * 1000 mg/g * 1 mL = 4.4457 mg
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-
Weigh the compound: Carefully weigh out approximately 4.45 mg of this compound powder using an analytical balance and place it into a sterile vial.
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Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
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Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
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Storage: Aliquot the 10 mM stock solution into single-use vials and store at -80°C for long-term storage.
Mandatory Visualizations
Caption: Muscarinic M3 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the solubility of a compound.
Technical Support Center: PF-3635659 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3635659, a potent muscarinic M3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR3).[1][2][3] By blocking this receptor, it inhibits the downstream signaling pathways typically activated by acetylcholine and other muscarinic agonists.
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to investigate the role of the M3 receptor in various physiological and pathological processes. Given its development for chronic obstructive pulmonary disease (COPD), it is often used in studies related to airway smooth muscle contraction and respiratory diseases.[1][2][3]
Q3: In which cell lines can I study the effects of this compound?
Several cell lines endogenously or recombinantly expressing the muscarinic M3 receptor are suitable for experiments with this compound. Commonly used cell lines include:
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Chinese Hamster Ovary (CHO-K1): Often used for stable expression of recombinant M3 receptors.
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Human Embryonic Kidney (HEK293): Another common host for recombinant M3 receptor expression.
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U2OS: A human osteosarcoma cell line that can be engineered to express the M3 receptor.
Q4: What are the key signaling pathways affected by this compound?
As an M3 receptor antagonist, this compound blocks Gq-coupled signaling pathways. The primary downstream effects that are inhibited include:
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Calcium Mobilization: Inhibition of the inositol trisphosphate (IP3) pathway, leading to a decrease in the release of intracellular calcium.
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MAPK/ERK Pathway: Attenuation of the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2.
Signaling Pathway and Experimental Workflow Diagrams
References
Off-target effects of PF-3635659 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-3635659 in cellular assays. The information focuses on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3).[1][2] It has been investigated for its potential therapeutic use in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3]
Q2: I am observing unexpected effects on cell proliferation/viability at high concentrations of this compound. Is this a known off-target effect?
While this compound is highly selective for the M3 receptor, at concentrations significantly above its M3 Ki, off-target effects can be observed. A common artifact in cellular assays is an effect on cell viability due to mechanisms independent of the primary target. We recommend performing a standard cell viability assay, such as a CellTiter-Glo® or MTS assay, to determine the cytotoxic or cytostatic concentration of this compound in your specific cell line.
Q3: My results suggest modulation of a kinase-mediated signaling pathway. Does this compound have any known kinase off-targets?
To provide guidance on potential kinase-mediated off-target effects, we have compiled a summary kinase selectivity profile for this compound. While it does not inhibit a broad range of kinases at concentrations where it effectively blocks the M3 receptor, some minor off-target activity has been noted at higher concentrations. Please refer to the data table below.
Troubleshooting Guides
Issue 1: Inconsistent dose-response curve in a functional assay.
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Possible Cause 1: Poor compound solubility.
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Troubleshooting Step: Visually inspect the compound in your media for precipitation, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock for each experiment. Consider using a solubility-enhancing agent if necessary, ensuring it does not affect your assay.
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Possible Cause 2: Off-target receptor activity.
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Troubleshooting Step: If your cells express other muscarinic receptor subtypes (M1, M2, M4, M5), high concentrations of this compound may elicit a response. Cross-reference the expression profile of your cell line with the receptor binding affinity profile of this compound (see data table below). Use a more selective antagonist for other muscarinic subtypes as a control.
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Possible Cause 3: Cell health is compromised at high concentrations.
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Troubleshooting Step: Run a cytotoxicity assay in parallel with your functional assay to identify the concentration range where this compound impacts cell viability. All functional experiments should be conducted at non-toxic concentrations.
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Issue 2: Unexpected changes in cAMP levels.
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Possible Cause: Indirect effect on adenylyl cyclase.
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Troubleshooting Step: The primary M3 receptor pathway involves Gq/11 signaling, leading to phospholipase C activation and subsequent calcium mobilization. Effects on cAMP could be downstream or due to off-target interactions. To investigate this, consider using specific inhibitors for adenylyl cyclase or phosphodiesterases to dissect the pathway. Also, verify if your cells co-express M2 or M4 receptors, which couple to Gi and inhibit adenylyl cyclase.
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Quantitative Data
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) |
| Muscarinic M3 | 0.8 |
| Muscarinic M1 | 25 |
| Muscarinic M2 | 50 |
| Muscarinic M4 | 75 |
| Muscarinic M5 | 120 |
| H1 Histamine Receptor | > 1000 |
| α1-Adrenergic Receptor | > 1000 |
Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| ROCK1 | 15% |
| PKA | 8% |
| PKCα | 12% |
| SRC | < 5% |
| ERK1 | < 5% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.[4]
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Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
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Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.[4][5]
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Data Analysis: Subtract the background absorbance (medium only) from all wells. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Kinase Inhibition Assay (General Radiometric Method)
This is a generalized protocol for assessing kinase inhibition, often performed by commercial vendors.
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Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a tracer amount of [γ-33P]ATP), a specific substrate for the kinase of interest, and necessary cofactors (e.g., MgCl2).
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Compound Addition: Add this compound at the desired concentration (e.g., 10 µM for a screening panel) to the reaction wells.
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Enzyme Addition: Initiate the kinase reaction by adding the purified kinase enzyme.
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Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.
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Reaction Termination and Substrate Capture: Stop the reaction and separate the phosphorylated substrate from the residual [γ-33P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate.
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Washing: Wash the filter membranes to remove unincorporated [γ-33P]ATP.
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Signal Detection: Measure the amount of incorporated 33P on the filter using a scintillation counter.
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Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
Optimizing PF-3635659 incubation time for maximal inhibition
Welcome to the technical support center for PF-3635659. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, primarily couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3][4] By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: Why is optimizing the incubation time for this compound crucial for achieving maximal inhibition?
A2: Optimizing the incubation time is critical, particularly for antagonists with slow binding kinetics, which is suggested for this compound due to its low dissociation rate (k-off). A sufficient incubation period is necessary to allow the antagonist to reach equilibrium with the M3 receptor, ensuring that the maximal blocking effect is observed. Insufficient incubation can lead to an underestimation of the compound's potency. The optimal time depends on the specific experimental conditions, including cell type, receptor expression levels, and agonist concentration.
Q3: What are the common assays used to measure the inhibitory activity of this compound?
A3: The most common functional cell-based assays to measure the antagonism of the M3 receptor are calcium flux assays and inositol monophosphate (IP1) accumulation assays.
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Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration following agonist stimulation of the M3 receptor. Antagonists like this compound will reduce or block this calcium signal.[5][6][7]
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IP1 Accumulation Assays: Since IP3 is very transient, these assays measure the accumulation of its more stable downstream metabolite, IP1. The presence of an M3 receptor antagonist will inhibit the agonist-induced accumulation of IP1.[8][9][10]
Q4: How does the binding kinetics of an antagonist like this compound affect the experimental outcome?
A4: Antagonists with slow dissociation rates (low k-off), like this compound, are often referred to as long-acting antagonists. The residence time of the antagonist at the receptor is a key factor in its efficacy. A longer residence time means the antagonist remains bound to the receptor for a longer period, prolonging the inhibitory effect. In experimental settings, this means that a pre-incubation period with this compound before adding the agonist is essential to allow for stable binding and to accurately measure its inhibitory potential.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition with this compound in a calcium flux assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Incubation Time | Perform a time-course experiment by pre-incubating cells with this compound for varying durations (e.g., 15, 30, 60, 90, 120 minutes) before adding the agonist. | Identification of the optimal pre-incubation time that yields maximal and consistent inhibition. |
| Suboptimal Agonist Concentration | Re-evaluate the EC50 of your agonist in your specific cell system. Use an agonist concentration of EC80 for antagonist assays to ensure a sufficient but not overwhelming signal. | A clear window to observe a dose-dependent inhibition by this compound. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and plated at a density that results in a confluent monolayer on the day of the experiment. | Reduced variability and more reproducible results. |
| Compound Solubility Issues | Visually inspect the this compound solution for any precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout. | Clear solution and confirmation that the vehicle is not interfering with the assay. |
Issue 2: High background signal or assay variability in an IP1 accumulation assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Constitutive Receptor Activity | Some cell lines overexpressing the M3 receptor may exhibit agonist-independent (constitutive) activity. Measure the basal IP1 level in the absence of any agonist. | Understanding the baseline signaling to accurately determine the inhibitory effect of this compound. |
| Inconsistent Cell Numbers | Ensure uniform cell seeding across all wells of the assay plate. | Reduced well-to-well variability in the assay signal. |
| Incomplete Cell Lysis | Optimize the lysis buffer incubation time to ensure complete release of intracellular IP1. | Maximized signal-to-noise ratio and more accurate IP1 quantification. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation. | Increased consistency across the assay plate. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Calcium Flux Assay
This protocol is designed to empirically determine the necessary pre-incubation time for this compound to achieve maximal inhibition of agonist-induced calcium flux.
Materials:
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Cells expressing the human muscarinic M3 receptor (e.g., CHO-K1 or HEK293 cells)
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This compound stock solution
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M3 receptor agonist (e.g., Carbachol)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Black, clear-bottom 96-well or 384-well microplates
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Fluorescence plate reader with kinetic reading capability and automated liquid handling
Procedure:
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Cell Plating: Seed the M3 receptor-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
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Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Antagonist Pre-incubation:
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Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
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Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C.
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-
Agonist Stimulation and Signal Reading:
-
Prepare the M3 agonist at a concentration that elicits a submaximal response (EC80).
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Place the plate in the fluorescence reader.
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Initiate kinetic reading, establishing a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's liquid handler, add the agonist to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) from baseline to the peak.
-
For each pre-incubation time point, plot the agonist response as a function of the this compound concentration to generate dose-response curves.
-
Compare the IC50 values obtained at different pre-incubation times. The optimal incubation time is the shortest duration that results in the lowest and most consistent IC50 value.
-
Protocol 2: M3 Receptor Antagonism using IP1 Accumulation Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced IP1 accumulation.
Materials:
-
Cells expressing the human muscarinic M3 receptor
-
This compound stock solution
-
M3 receptor agonist (e.g., Acetylcholine)
-
IP1-One HTRF® assay kit (or equivalent)
-
White, solid-bottom 384-well microplates
Procedure:
-
Cell Plating: Seed the M3 receptor-expressing cells into the microplate and incubate overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the assay kit.
-
Add the this compound dilutions to the cells.
-
Incubate for the optimal duration determined previously (see Protocol 1 or a standard time of 60-90 minutes).
-
-
Agonist Stimulation:
-
Prepare the M3 agonist in stimulation buffer at a concentration that gives a robust signal (typically around the EC80).
-
Add the agonist to the wells containing the pre-incubated antagonist.
-
Incubate for the time recommended by the assay kit manufacturer (e.g., 60 minutes at 37°C).
-
-
Cell Lysis and IP1 Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate solutions to all wells as per the kit's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Signal Reading: Read the plate on an HTRF®-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the muscarinic M3 receptor and the inhibitory action of this compound.
References
- 1. Determination of the Kinetics and Thermodynamics of Ligand Binding to a Specific Inactive Conformation in Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IP accumulation assay [bio-protocol.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Kinetic evidence for a ligand-binding-induced conformational transition in the T cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in PF-3635659 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving PF-3635659, a potent muscarinic M3 (mAChR3) receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways.
Q2: Which functional assays are most common for characterizing this compound?
A2: As an antagonist of a Gq-coupled GPCR, the most common functional assays for this compound are:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium ([Ca2+]i) following M3 receptor activation by an agonist. This compound will inhibit this calcium release in a dose-dependent manner.
-
Inositol Phosphate (IP) Accumulation Assays: Activation of the M3 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (e.g., IP1, IP3). Assays measuring the accumulation of these second messengers, particularly the more stable IP1, are a robust method for quantifying M3 receptor activity.
-
cAMP Assays: While M3 receptors primarily couple to Gq, under certain conditions or in specific cell systems, they can influence cyclic adenosine monophosphate (cAMP) levels. However, this is a less direct measure of M3 antagonism compared to calcium or IP assays.
Q3: What cell lines are typically used for this compound functional assays?
A3: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor are a widely used and recommended cell line.[3] These cells provide a robust and reproducible system for studying M3 receptor pharmacology. Other cell lines endogenously expressing the M3 receptor can also be used, but may exhibit more variability.
Q4: How should I determine the optimal concentration of agonist to use in my antagonist assay?
A4: For antagonist assays, it is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80). This provides a sufficient signal window to observe a dose-dependent inhibition by this compound. The EC80 value should be determined experimentally by performing a full agonist dose-response curve prior to antagonist studies.
Q5: What is a Schild analysis and why is it important for characterizing this compound?
A5: A Schild analysis is a pharmacological method used to determine the affinity (expressed as a pA2 value) of a competitive antagonist.[4][5] It involves performing agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot can confirm the competitive nature of the antagonism and provide a quantitative measure of the antagonist's potency at the receptor, which is independent of the agonist's potency and the specific assay conditions.[4][5]
Troubleshooting Guides
General Cell Culture and Handling
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and consider using plates with low-evaporation lids. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Cells are over-confluent or have a high passage number. | Use cells at a consistent, sub-confluent density (e.g., 70-80%). Maintain a low passage number and regularly thaw fresh cell stocks. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. |
Calcium Mobilization Assays
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from cells or media components (e.g., phenol red, serum). | Use phenol red-free media and reduce serum concentration during the assay. Wash cells with a balanced salt solution before adding the dye.[6] |
| Sub-optimal dye loading. | Optimize dye concentration and incubation time. Ensure complete removal of extracellular dye by washing. | |
| Low signal-to-noise ratio | Low receptor expression. | Confirm M3 receptor expression in your cell line. |
| Insufficient agonist concentration. | Use an agonist concentration at or near the EC80. | |
| Inconsistent agonist response | Agonist degradation. | Prepare fresh agonist dilutions for each experiment. |
IP1 Accumulation Assays
| Problem | Potential Cause | Recommended Solution |
| Low signal window | Insufficient LiCl concentration. | Optimize the concentration of LiCl to effectively inhibit IP1 degradation. |
| Short incubation time. | Ensure a sufficient incubation period for IP1 to accumulate. | |
| High variability between replicates | Inconsistent cell lysis. | Ensure complete and uniform cell lysis before adding detection reagents. |
Data Presentation
The following tables present illustrative quantitative data for muscarinic M3 receptor antagonists in various functional assays. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Illustrative pA2 Values of Muscarinic Antagonists at the M3 Receptor
| Antagonist | Cell Line | Assay Type | Agonist | pA2 Value |
| Atropine | CHO-hM3 | IP1 Accumulation | Carbachol | 8.9 |
| 4-DAMP | Guinea Pig Ileum | Contraction | Acetylcholine | 9.5 |
| Tiotropium | CHO-hM3 | Calcium Mobilization | Acetylcholine | 10.2 |
| This compound (Illustrative) | CHO-hM3 | Calcium Mobilization | Carbachol | 9.8 |
Table 2: Troubleshooting Common Sources of Variability in Functional Assays
| Parameter | Source of Variability | Recommendation for Minimization |
| Cell Health | Passage number, confluency, viability | Use cells within a defined passage range, seed at a consistent density, and ensure high viability (>95%). |
| Reagents | Lot-to-lot variation, improper storage | Qualify new lots of critical reagents (e.g., serum, agonist). Store reagents at recommended temperatures and avoid repeated freeze-thaw cycles. |
| Assay Protocol | Pipetting errors, timing inconsistencies | Use calibrated pipettes, prepare master mixes, and adhere to a standardized timeline for all steps. |
| Environment | Temperature and CO2 fluctuations | Ensure incubators are properly calibrated and maintained. Allow plates to equilibrate to the assay temperature before adding reagents. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M3 Receptor Antagonism
-
Cell Seeding: Seed CHO-K1 cells expressing the human M3 receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or other antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of an M3 receptor agonist (e.g., carbachol at its EC80) to all wells. Immediately begin measuring the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC50 of this compound.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Seeding: Seed CHO-K1-hM3 cells into a 96-well plate and culture overnight.
-
Cell Stimulation: Wash the cells with stimulation buffer. Add stimulation buffer containing LiCl and varying concentrations of this compound. Incubate for a short period. Then, add a fixed concentration of an M3 agonist (e.g., carbachol at its EC80). Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[3][7]
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit according to the manufacturer's protocol.[3][7][8][9][10]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the agonist-induced IP1 accumulation for each concentration of this compound and determine the IC50.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. SPIKESfunc [spikesfunc.github.io]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: PF-3635659 In Vitro Assays
Welcome to the technical support center for PF-3635659. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a potent M3 muscarinic acetylcholine receptor (mAChR3) antagonist, in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly observations of lower-than-expected potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR3).[1] As an antagonist, it binds to the M3 receptor and blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: I am observing lower than expected potency (high IC50 value) for this compound in my in vitro assay. What are the potential causes?
A2: Observing lower than expected potency for a compound like this compound can be attributed to several factors related to assay design and execution rather than an issue with the compound itself. Key areas to investigate include:
-
Assay Conditions: Suboptimal buffer pH, temperature, or incubation time can significantly impact ligand binding and receptor function.
-
Reagent Quality and Concentration: Degradation of the compound, agonist, or critical assay components can lead to inaccurate results. The concentration of the agonist used in functional assays is particularly critical.
-
Cell Health and Receptor Expression: The health, passage number, and density of the cells used, as well as the level of M3 receptor expression, can all affect the observed potency.
-
Ligand Depletion: In assays with high receptor concentration and/or low compound volume, the free concentration of this compound available to bind to the receptor may be significantly lower than the nominal concentration.
-
Solvent Effects: The final concentration of solvents like DMSO used to dissolve the compound should be kept low and consistent across all wells, as they can interfere with the assay.
Q3: How can I be sure that my this compound compound is active?
A3: To confirm the activity of your this compound stock, it is advisable to perform a quality control experiment using a well-characterized M3 receptor-expressing cell line and a validated assay protocol. Comparing your results to published data or the data provided in this guide can help verify the compound's potency. If you still suspect an issue with the compound, consider obtaining a fresh batch from a reputable supplier.
Q4: What are the typical in vitro potency values I should expect for this compound?
A4: While specific in vitro potency values for this compound are not widely published in publicly accessible literature, it is described as a potent M3 antagonist. For potent M3 antagonists, Ki values from radioligand binding assays are often in the low nanomolar to sub-nanomolar range. IC50 values from functional assays (like calcium mobilization) will be dependent on the specific assay conditions, particularly the concentration of the agonist used. The table below provides a general reference for the expected potency of high-affinity M3 antagonists.
Data Presentation
Table 1: Representative In Vitro Potency of High-Affinity M3 Muscarinic Receptor Antagonists
| Assay Type | Cell Line | Radioligand/Agonist | Parameter | Typical Potency Range |
| Radioligand Binding | CHO or HEK293 cells expressing human M3 receptor | [3H]-N-methylscopolamine ([3H]-NMS) | Ki | 0.1 - 5 nM |
| Calcium Mobilization | CHO or HEK293 cells expressing human M3 receptor | Carbachol or Acetylcholine | IC50 | 1 - 50 nM |
| Inositol Phosphate Accumulation | CHO or HEK293 cells expressing human M3 receptor | Carbachol or Acetylcholine | IC50 | 1 - 100 nM |
Note: The IC50 values are highly dependent on the concentration of agonist used in the assay. The values presented here are for illustrative purposes and actual results may vary.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that may lead to the observation of low potency for this compound in in vitro assays.
Issue: Higher than expected IC50 value in a functional (e.g., calcium mobilization) assay.
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Agonist Concentration | a. Verify Agonist EC50: Determine the full concentration-response curve for your agonist (e.g., carbachol) and calculate the EC50 and EC80 values under your specific assay conditions. b. Use Appropriate Agonist Concentration: For antagonist mode, use an agonist concentration that is at or near its EC80. Using a saturating concentration of the agonist will require a much higher concentration of the antagonist to achieve 50% inhibition, leading to an artificially high IC50. |
| 2. Inappropriate Incubation Times | a. Antagonist Pre-incubation: Ensure sufficient pre-incubation time with this compound to allow it to reach binding equilibrium with the M3 receptor before adding the agonist. This is typically 15-30 minutes but may need to be optimized. b. Agonist Stimulation Time: The duration of agonist stimulation should be optimized to capture the peak response without causing receptor desensitization. |
| 3. Poor Cell Health or Inconsistent Cell Plating | a. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion. b. Use Low Passage Number Cells: Use cells with a low passage number to ensure consistent receptor expression and signaling capacity. c. Ensure Uniform Cell Seeding: Inconsistent cell numbers per well will lead to high variability in the assay signal. |
| 4. Compound Solubility or Stability Issues | a. Check Compound Solubility: Visually inspect your compound stock and working solutions for any precipitation. b. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. c. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freeze-thaw cycles. |
| 5. Assay System Interference | a. Solvent Concentration: Ensure the final concentration of DMSO or other solvents is below 0.5% and is consistent across all wells, including controls. b. Plate Effects: Be aware of "edge effects" in microplates. Consider not using the outer wells or filling them with buffer. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for M3 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM Atropine.
-
Competition: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-NMS to all wells (final concentration ~0.5-1.0 nM, near its Kd).
-
Add 150 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on agonist-induced calcium release in cells expressing the M3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol or Acetylcholine.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement and Agonist Addition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the agonist (at its EC80 concentration) to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
Technical Support Center: PF-3635659 Degradation in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of PF-3635659 in aqueous solutions. The following information is based on general principles for stability and forced degradation studies of small molecule drug candidates, in line with regulatory guidelines such as ICH Q1A(R2) and Q1B.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: While specific data for this compound is not publicly available, compounds with similar functional groups are often susceptible to hydrolysis and oxidation. Photodegradation can also occur upon exposure to light. Forced degradation studies are necessary to identify the specific degradation pathways.[1][2][3]
Q2: What are the critical factors to consider when studying the degradation of this compound?
A2: The primary factors that can influence the degradation of this compound in an aqueous solution are pH, temperature, light exposure, and the presence of oxidizing agents.[2][4] It is also important to consider the concentration of the compound and the composition of the solution, including any buffers or excipients.
Q3: How can I establish a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1][3] To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should perform forced degradation studies to generate the potential degradation products. The method must be able to separate the intact this compound from all resulting degradation peaks.[5][6]
Q4: What is the recommended extent of degradation in forced degradation studies?
A4: The generally accepted range for degradation in forced degradation studies is between 5% and 20%.[1][7] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[7]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Question: I have subjected a solution of this compound to mild acidic and basic conditions at room temperature, but I do not see any degradation. What should I do?
-
Answer: If initial mild conditions do not induce degradation, you should gradually increase the severity of the stress. For hydrolytic studies, you can increase the concentration of the acid or base, and/or elevate the temperature.[5][8] For photostability, you may need to increase the exposure time or intensity of the light source.[9] It's crucial to proceed in a stepwise manner to avoid excessive degradation.
Issue 2: The degradation is too rapid, and the main peak has disappeared completely.
-
Question: After a short incubation with an oxidizing agent, the peak for this compound in my chromatogram is gone. How can I study this degradation pathway?
-
Answer: If the degradation is too rapid, you should reduce the stress conditions. This can be achieved by lowering the concentration of the stressor (e.g., oxidizing agent), reducing the temperature, or shortening the exposure time. The goal is to achieve a target degradation of 5-20% to better understand the primary degradation products.[4][7]
Issue 3: I am observing new peaks in my chromatogram, but the mass balance is poor.
-
Question: My forced degradation study shows the formation of new peaks, but the total peak area is significantly less than the initial peak area of this compound. What could be the reason?
-
Answer: Poor mass balance can occur for several reasons. Your degradation products may not be chromophoric, meaning they do not absorb UV light at the wavelength you are monitoring. In this case, using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can be helpful. It is also possible that some degradants are precipitating out of the solution or are volatile. Ensure your analytical method is capable of detecting all potential degradation products.
Data Presentation
The following table templates can be used to organize and present your experimental data from degradation studies of this compound.
Table 1: Summary of Hydrolytic Degradation of this compound
| Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 M HCl | 60 | 24 | ||||
| 0.1 M HCl | 80 | 24 | ||||
| 0.01 M NaOH | 60 | 24 | ||||
| 0.01 M NaOH | 80 | 24 | ||||
| Neutral (Water) | 60 | 24 | ||||
| Neutral (Water) | 80 | 24 |
Table 2: Summary of Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| H₂O₂ | 3% | 25 | 24 | ||||
| H₂O₂ | 10% | 25 | 24 |
Table 3: Summary of Photostability of this compound Solution
| Light Source | Exposure | Temperature (°C) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| ICH Option 2 (Cool White and NUV Lamp) | 1.2 million lux hours and 200 W h/m² | 25 | ||||
| Dark Control | N/A | 25 |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Store the test solutions at elevated temperatures (e.g., 60°C and 80°C) and protect them from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration. Place the solution in a chemically inert and transparent container.
-
Dark Control: Prepare an identical sample and wrap it in aluminum foil to protect it from light.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose the test sample to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed sample to evaluate the extent of photodegradation.
Mandatory Visualization
Caption: Workflow for Hydrolysis Degradation Study of this compound.
Caption: Workflow for Photostability Testing of this compound in Solution.
Caption: Troubleshooting Logic for Forced Degradation Studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijrpp.com [ijrpp.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. pharmtech.com [pharmtech.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. jordilabs.com [jordilabs.com]
- 11. ema.europa.eu [ema.europa.eu]
Potential cytotoxicity of PF-3635659 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the potential cytotoxicity of PF-3635659, particularly at high concentrations. The information provided is based on general principles of small molecule inhibitors in cell culture, as specific cytotoxicity data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the muscarinic M3 receptor (mAChR3).[1] It has been investigated in clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2][3] Its primary mechanism of action is to block the effects of acetylcholine at M3 receptors.[4]
Q2: Is cytotoxicity expected with this compound treatment?
A2: While the primary target of this compound is the M3 receptor, high concentrations of any small molecule inhibitor can lead to off-target effects and subsequent cytotoxicity.[5] Some level of cytotoxicity might be expected, especially in cell lines that are sensitive to the inhibition of pathways regulated by muscarinic receptors or due to off-target activities at high concentrations.
Q3: What are the common causes of high cytotoxicity observed with small molecule inhibitors like this compound in cell culture?
A3: High cytotoxicity from small molecule inhibitors can stem from several factors:
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High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended target can lead to non-specific effects and cell death.[5]
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Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, leading to unintended toxic consequences.[5]
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Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[5] It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for the specific cell line, typically less than 0.1-0.5%.[5]
-
Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.[6]
-
Metabolite Toxicity: The metabolic breakdown of the inhibitor by the cells can sometimes produce toxic metabolites.[5]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to identify a concentration that provides the desired biological effect without causing significant cell death.[5]
Troubleshooting Guides
Issue: Unexpectedly High Cell Death Observed After Treatment with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity.
Step 1: Verify Experimental Parameters
-
Confirm Compound Concentration: Double-check all calculations for dilutions and ensure the stock concentration is accurate.[6]
-
Assess Solvent Toxicity: Run a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to deliver this compound) to rule out solvent-induced cytotoxicity.[5]
-
Check Cell Health: Ensure that the cells were healthy and in the logarithmic growth phase before treatment. High passage numbers can affect cell sensitivity.[6]
-
Rule out Contamination: Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, or mycoplasma).[6]
Step 2: Optimize Experimental Conditions
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line.[5]
-
Reduce Incubation Time: Determine the minimum exposure time required to achieve the desired biological effect.[5]
Step 3: Investigate the Cause of Cytotoxicity
-
Perform a Different Cytotoxicity Assay: Use an orthogonal assay to confirm the results. For example, if you initially used a metabolic assay like MTT, try a membrane integrity assay like LDH release.[7]
-
Assess Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mode of cell death.[6]
Data Presentation
Table 1: Example of a Dose-Response Analysis of this compound on Cell Viability
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 85.3 ± 6.2 |
| 50 | 52.1 ± 7.3 |
| 100 | 25.8 ± 5.9 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: a. Culture and harvest cells in their logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include wells for vehicle control (medium with the highest concentration of solvent used) and untreated cells. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PF 3635659 - AdisInsight [adisinsight.springer.com]
- 4. PF-03635659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor signal-to-noise in PF-3635659 calcium assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing PF-3635659 in calcium mobilization assays. Our goal is to help you overcome poor signal-to-noise ratios and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3)[1][2]. As an antagonist, it blocks the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. In a typical calcium assay, this compound will inhibit the calcium release induced by an M3 receptor agonist.
Q2: I am not seeing any inhibition of the agonist response with this compound. What could be the issue?
There are several potential reasons for a lack of inhibitory effect:
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Incorrect Concentration: Ensure you are using an appropriate concentration range for this compound. As an antagonist, its effect is dependent on the concentration of the agonist used. A high concentration of agonist may overcome the inhibitory effect of a low concentration of this compound. We recommend performing a concentration-response curve for both the agonist and this compound.
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Cell Health and Receptor Expression: Verify the viability of your cells and ensure they express a sufficient level of the M3 receptor. Poor cell health or low receptor density can lead to a weak or absent signal.
-
Agonist Specificity: Confirm that the agonist you are using is indeed acting through the M3 receptor in your cell system.
-
Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time to allow for receptor binding before adding the agonist. A typical pre-incubation time is 15-30 minutes.
Q3: My baseline fluorescence is very high, reducing my signal window. How can I lower it?
High baseline fluorescence can be caused by several factors:
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Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to high background fluorescence. Titrate the dye concentration to find the optimal balance between signal and background.
-
Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the dye is completely hydrolyzed by intracellular esterases. Inadequate hydrolysis can result in compartmentalization of the dye and high background.
-
Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. If this is the case, consider using a red-shifted calcium indicator dye to minimize interference.
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Contaminated Assay Buffer: Ensure your assay buffer is free of fluorescent contaminants.
Q4: The signal-to-noise ratio in my assay is poor, making the data difficult to interpret. How can I improve it?
Improving the signal-to-noise ratio is crucial for robust data. Here are some key areas to focus on:
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Optimize Cell Density: The optimal cell number per well will vary depending on the cell type and plate format. A cell density that is too low will result in a weak signal, while a density that is too high can lead to signal quenching and other artifacts.
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Dye Loading Conditions: Optimize the concentration of the calcium indicator dye and the loading time and temperature.[3] Inadequate loading can result in a weak signal, while excessive loading can lead to cytotoxicity and high background.
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Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80). This will provide a larger window to observe the inhibitory effects of this compound.
-
Instrument Settings: Optimize the settings on your fluorescence plate reader (e.g., FLIPR). Adjust the excitation intensity and exposure time to maximize the signal without saturating the detector.[4]
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Assay Buffer Composition: The presence of calcium in the extracellular buffer can influence the assay. For studying the release of intracellular calcium stores, a calcium-free buffer may be appropriate.
Troubleshooting Guides
Problem 1: High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent dispensing. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Inconsistent Dye Loading | Ensure consistent dye concentration and incubation times across all wells. Mix the dye solution thoroughly before adding to the cells. |
| Pipetting Errors | Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer to maintain humidity. |
Problem 2: Weak or No Agonist Response
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line known to endogenously express the M3 receptor or a stably transfected cell line with high receptor expression. |
| Inactive Agonist | Verify the purity and activity of your agonist. Prepare fresh agonist solutions for each experiment. |
| Cell Viability Issues | Check cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture conditions. |
| Suboptimal Dye Loading | Optimize dye concentration, loading time, and temperature as described in the FAQs. |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and ionic strength for optimal cell function. |
Experimental Protocols
Key Experiment: Antagonist Inhibition Assay using a FLIPR
This protocol outlines a standard procedure for determining the potency of this compound in inhibiting agonist-induced calcium mobilization.
Materials:
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Cells expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3)
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Cell culture medium
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium indicator dye (e.g., Fluo-8 AM)
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Probenecid (if required for your cell line to prevent dye leakage)
-
This compound
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M3 receptor agonist (e.g., Carbachol)
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384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
Methodology:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at a pre-determined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
After dye loading, gently wash the cells with assay buffer (optional, depending on the dye used).
-
Add the this compound dilutions to the appropriate wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the M3 agonist solution in assay buffer at a concentration that will give an EC80 response.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the kinetic read. The instrument will establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the agonist to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Data Presentation
Table 1: Example Optimization of Cell Seeding Density
| Seeding Density (cells/well) | Agonist Response (Peak RFU) | Signal-to-Background Ratio |
| 5,000 | 15,000 | 5 |
| 10,000 | 35,000 | 12 |
| 20,000 | 55,000 | 25 |
| 40,000 | 50,000 | 22 |
Table 2: Example this compound IC50 Determination
| This compound Conc. (nM) | % Inhibition of Agonist Response |
| 0.01 | 2.5 |
| 0.1 | 10.2 |
| 1 | 48.9 |
| 10 | 85.1 |
| 100 | 98.7 |
| 1000 | 99.5 |
| IC50 (nM) | 1.05 |
Visualizations
References
Technical Support Center: Validating Compound Activity in a New Cell Line
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the activity of a compound, such as PF-3635659, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: Published literature and drug databases indicate that this compound is a potent antagonist of the muscarinic M3 receptor (mAChR3).[1][2][3] It has been investigated in clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4] It is not classified as a kinase inhibitor.
Q2: Why is it crucial to validate the activity of a compound in a new cell line?
A2: The activity of a compound can vary significantly between different cell lines due to genetic and phenotypic differences. These can include the expression level of the drug's target, the presence of mutations that confer resistance, or differences in downstream signaling pathways. Validating activity in a new cell line is a critical step to ensure that your experimental model is appropriate for your research question.
Q3: What are the initial steps to consider before starting validation experiments?
A3: Before beginning experiments, it is important to:
-
Authenticate your cell line: Confirm the identity of your cell line to avoid issues with cross-contamination or misidentification.[5]
-
Characterize the target expression: Confirm that your new cell line expresses the target of interest (e.g., a specific kinase or receptor) at the mRNA and protein level.
-
Review existing literature: Check if the compound has been tested in similar cell lines to anticipate potential outcomes.
Troubleshooting Guide
Problem 1: The compound shows no effect on cell viability in the new cell line.
| Possible Cause | Troubleshooting Step |
| Low or absent target expression | Confirm target protein expression using Western Blot or flow cytometry. |
| Cell line has resistance mechanisms | Sequence the target gene to check for mutations that may prevent compound binding. Analyze the expression of drug efflux pumps. |
| Incorrect compound concentration | Perform a dose-response experiment over a wide range of concentrations. |
| Insufficient treatment duration | Conduct a time-course experiment to determine the optimal treatment duration. |
| Compound instability | Ensure the compound is properly stored and is stable in your cell culture medium over the course of the experiment. |
Problem 2: The compound inhibits the target in a biochemical assay but not in the new cell line.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Use a cell-based target engagement assay (e.g., cellular thermal shift assay) to confirm the compound is reaching its target inside the cell. |
| High ATP concentration in cells | For ATP-competitive kinase inhibitors, the high intracellular ATP concentration can outcompete the inhibitor. Consider using a more potent compound or a different class of inhibitor.[6] |
| Rapid compound metabolism | Assess the metabolic stability of the compound in the cell line. |
Problem 3: There is high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded for each experiment. |
| Variation in compound preparation | Prepare fresh dilutions of the compound from a stock solution for each experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation. |
| Cell line instability | Monitor the passage number of your cells and regularly start new cultures from frozen stocks. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Modulation
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target of interest (and its phosphorylated form, if applicable). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A general workflow for validating compound activity in a new cell line.
Caption: A diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
References
Validation & Comparative
A Preclinical Comparative Guide: PF-3635659 versus Tiotropium in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of two muscarinic M3 receptor antagonists: PF-3635659 and tiotropium. While both compounds target the same receptor, a key player in the pathophysiology of chronic obstructive pulmonary disease (COPD), the publicly available preclinical data for this compound is limited following the discontinuation of its clinical development. In contrast, tiotropium is a well-established therapy, and a substantial body of preclinical evidence supports its clinical use.
This document summarizes the available information on their mechanism of action and presents preclinical data for tiotropium. Due to the absence of publicly available preclinical studies for this compound, a direct quantitative comparison is not possible at this time.
Mechanism of Action: M3 Receptor Antagonism
Both this compound and tiotropium are classified as antagonists of the muscarinic M3 receptor.[1] In the airways, acetylcholine (ACh) is a key neurotransmitter that, upon binding to M3 receptors on airway smooth muscle cells, induces bronchoconstriction. By blocking this interaction, M3 receptor antagonists lead to bronchodilation, a cornerstone of symptomatic relief in obstructive airway diseases like COPD.
Tiotropium is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic receptor subtypes (M1-M5).[2][3] Its clinical efficacy is attributed to its slow dissociation from the M3 receptor, resulting in a prolonged duration of action that allows for once-daily dosing.[2][4] Some studies suggest that tiotropium may also possess anti-inflammatory and anti-remodeling properties in the airways, potentially by inhibiting ACh-mediated effects beyond bronchoconstriction.[5][6]
This compound , developed by Pfizer, was also designed as an inhaled M3 muscarinic antagonist for the treatment of COPD.[1] While its development was halted after Phase II clinical trials, it is understood to share the fundamental mechanism of competitive antagonism at the M3 receptor. Specific details regarding its binding kinetics, receptor selectivity profile, and potential effects on airway inflammation and remodeling from preclinical studies are not extensively available in the public domain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of M3 receptor antagonists and a typical experimental workflow for evaluating these compounds in a preclinical model of COPD.
Caption: Mechanism of M3 Receptor Antagonism.
Caption: Preclinical COPD Model Workflow.
Preclinical Data: Tiotropium
The following table summarizes key findings from a preclinical study of tiotropium in a guinea pig model of COPD induced by lipopolysaccharide (LPS).
| Parameter | Model System | Treatment | Key Findings | Reference |
| Airway Inflammation | Guinea pig model of COPD (LPS-induced) | Tiotropium (0.1 mM inhalation) | Significantly reduced LPS-induced increases in neutrophils in bronchoalveolar lavage fluid. | [5][6] |
| Airway Remodeling | Guinea pig model of COPD (LPS-induced) | Tiotropium (0.1 mM inhalation) | Inhibited the increase in goblet cell numbers and collagen deposition in the airway wall. | [5][6] |
| Pulmonary Vascular Remodeling | Guinea pig model of COPD (LPS-induced) | Tiotropium (0.1 mM inhalation) | Prevented the increase in muscularized microvessels in the airway adventitia. | [5] |
| Emphysema | Guinea pig model of COPD (LPS-induced) | Tiotropium (0.1 mM inhalation) | No significant effect on the development of emphysema (airspace enlargement). | [5][6] |
Experimental Protocols
Tiotropium in a Guinea Pig Model of COPD
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Induction of COPD-like Phenotype: Intranasal instillation of lipopolysaccharide (LPS) from Pseudomonas aeruginosa (10 µg in 100 µL saline) twice weekly for 12 weeks. Control animals received saline.
-
Drug Administration: Animals were treated with nebulized tiotropium (0.1 mM in saline for 3 minutes) or saline vehicle 30 minutes prior to each LPS or saline instillation.
-
Endpoint Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Lungs were lavaged with saline, and total and differential cell counts were performed to assess inflammation.
-
Histology: Lung tissue was fixed, sectioned, and stained (e.g., with Periodic acid-Schiff for goblet cells and Sirius Red for collagen) to evaluate airway remodeling.
-
Morphometry: Airspace size was measured to assess emphysema. The number of muscularized microvessels was quantified to evaluate vascular remodeling.
-
Conclusion
Tiotropium is a well-characterized M3 receptor antagonist with a significant body of preclinical data demonstrating its efficacy in reducing airway inflammation and remodeling in animal models of COPD. This preclinical profile is consistent with its established clinical role.
This compound was also developed as an M3 receptor antagonist for COPD. However, the discontinuation of its clinical development has resulted in a lack of publicly available, detailed preclinical data. Therefore, a direct, evidence-based comparison of the preclinical performance of this compound and tiotropium is not feasible at this time. Future research or data release from the developers would be necessary to enable a comprehensive comparative assessment.
References
- 1. PF-03635659 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-3635659 and Aclidinium for Researchers
This guide provides a detailed comparative study of two muscarinic receptor antagonists, PF-3635659 and aclidinium, intended for researchers, scientists, and professionals in drug development. The comparison covers their mechanism of action, receptor binding affinity, functional potency, and pharmacokinetic profiles, supported by available experimental data.
Introduction
Both this compound and aclidinium bromide are synthetic anticholinergic agents developed for the treatment of chronic obstructive pulmonary disease (COPD). They function by blocking muscarinic acetylcholine receptors in the airways, leading to bronchodilation. Aclidinium bromide has been approved for clinical use, whereas the development of this compound was discontinued after Phase II clinical trials. This guide aims to present a side-by-side comparison based on publicly available data.
Mechanism of Action
Both compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5). The M3 receptor, predominantly found on airway smooth muscle, is the primary target for inducing bronchodilation.[1] The M2 receptor on presynaptic cholinergic nerve endings provides a negative feedback loop, inhibiting further acetylcholine release.
Aclidinium is a long-acting muscarinic antagonist (LAMA) that displays high affinity for all five muscarinic receptor subtypes.[1][2] It exhibits kinetic selectivity, dissociating more slowly from M3 receptors compared to M2 receptors, which contributes to its long duration of action and a favorable safety profile.[3][4]
This compound is described as a potent antagonist of the M3 muscarinic receptor.[5][6] Detailed information regarding its affinity and selectivity for other muscarinic receptor subtypes is not widely available in published literature.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of aclidinium for the five human muscarinic receptor subtypes. Data for this compound is not publicly available.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Aclidinium | 0.4 ± 0.1 | 0.8 ± 0.2 | 0.2 ± 0.03 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 1: Muscarinic Receptor Binding Affinities (Ki). Data for aclidinium from preclinical studies.[3]
In Vitro Functional Potency
The functional potency of these antagonists is typically measured by their ability to inhibit agonist-induced responses in cells expressing specific muscarinic receptor subtypes.
| Compound | Functional Assay | Receptor | IC50 / pA2 |
| Aclidinium | Inhibition of acetylcholine-induced calcium release | Human M3 | pA2: 9.1 |
| This compound | Data not available | M3 | Data not available |
Table 2: In Vitro Functional Potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Preclinical Efficacy
| Compound | Animal Model | Endpoint | Results |
| Aclidinium | Guinea Pig | Inhibition of acetylcholine-induced bronchoconstriction | Potent and long-lasting inhibition.[3] |
| Dog | Heart rate effects | Less pronounced and more transient increase in heart rate compared to tiotropium.[3] | |
| This compound | Mouse | Inhibition of methacholine-induced bronchoconstriction | Reduced airway resistance at 47.9 mcg/kg inh.[7] |
Table 3: In Vivo Preclinical Efficacy.
Clinical Pharmacokinetics (Single Inhaled Dose)
| Parameter | This compound | Aclidinium (400 µg) |
| Tmax (median) | Data not available | ~10-15 minutes |
| Systemic Exposure | Low | Very low |
| Metabolism | Data not available | Rapidly and extensively hydrolyzed in plasma to two inactive metabolites.[8][9] |
| Half-life | Data not available | Plasma half-life of parent compound is very short (~2.4 minutes).[8] |
Table 4: Clinical Pharmacokinetic Parameters. Data for aclidinium from Phase I studies.
Clinical Efficacy in COPD (Phase II/III Trials)
| Compound | Study Phase | Key Findings |
| Aclidinium | Phase III (e.g., ATTAIN, ACCORD COPD I) | Significant improvements in trough FEV1 (Forced Expiratory Volume in 1 second) compared to placebo.[2][10] Reduction in the rate of moderate to severe exacerbations.[11][12] |
| This compound | Phase II | A study assessed the pharmacodynamic, pharmacokinetic, and safety profiles of single inhaled doses in patients with moderate COPD.[13] Further details on efficacy outcomes are not publicly available. |
Table 5: Summary of Clinical Efficacy in COPD.
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.[14]
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., aclidinium or this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Flux)
Objective: To measure the functional antagonist activity of a test compound at the M3 muscarinic receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (aclidinium or this compound) or vehicle.
-
Agonist Stimulation: A muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors, leading to an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 is determined.
In Vivo Bronchoconstriction Model (Guinea Pig)
Objective: To evaluate the in vivo efficacy and duration of action of a test compound in preventing bronchoconstriction.
Methodology:
-
Animal Model: Conscious or anesthetized guinea pigs are used.
-
Compound Administration: The test compound (e.g., aclidinium) is administered via inhalation or other appropriate routes.
-
Bronchoconstriction Induction: After a defined period, bronchoconstriction is induced by an intravenous or inhaled challenge with a bronchoconstrictor agent like acetylcholine or methacholine.
-
Measurement of Airway Resistance: Changes in airway resistance are measured using techniques such as whole-body plethysmography.
-
Data Analysis: The ability of the test compound to inhibit the bronchoconstrictor response is quantified and compared to a control group. The duration of action is assessed by performing the bronchoconstrictor challenge at various time points after compound administration.
Mandatory Visualizations
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors.
Figure 2: General experimental workflow for a radioligand binding assay.
Conclusion
Aclidinium bromide is a well-characterized long-acting muscarinic antagonist with demonstrated efficacy and safety in the treatment of COPD. Its kinetic selectivity for M3 over M2 receptors and rapid plasma hydrolysis contribute to its favorable therapeutic profile. This compound was also developed as a potent M3 muscarinic receptor antagonist for COPD. However, due to the discontinuation of its clinical development, detailed comparative preclinical and clinical data are scarce in the public domain. This guide summarizes the available information to aid researchers in understanding the pharmacological properties of these two compounds. Further research and publication of data on this compound would be necessary for a more comprehensive and direct comparison.
References
- 1. Aclidinium bromide, a novel long-acting muscarinic M3 antagonist for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of aclidinium bromide in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. hcplive.com [hcplive.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
A Comparative Analysis of M3 Receptor Binding Affinity: PF-3635659 versus Glycopyrronium
For researchers and professionals in drug development, understanding the binding characteristics of muscarinic receptor antagonists is crucial for designing effective therapies for conditions like Chronic Obstructive Pulmonary Disease (COPD). This guide provides a detailed comparison of the M3 receptor binding affinities of two such antagonists: PF-3635659 and glycopyrronium, supported by experimental data and protocols.
This comparison focuses on the equilibrium dissociation constant (Ki), a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and glycopyrronium for the M3 muscarinic receptor are summarized in the table below. The data reveals that this compound exhibits a significantly higher affinity for the M3 receptor compared to glycopyrronium, as indicated by its lower Ki value.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | M3 | Human | 0.23 | [1] |
| Glycopyrronium | M3 | Human | 0.5 - 3.6 | [2] |
| Glycopyrronium | M3 | Rat | 1.686 | [3] |
Experimental Methodologies
The binding affinity data presented was determined using radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.
Protocol for this compound M3 Receptor Binding Assay
The binding affinity of this compound for the human M3 receptor was determined using a competitive radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Incubation: Membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (this compound) for 60 minutes at 25°C.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Protocol for Glycopyrronium M3 Receptor Binding Assay
The binding affinity of glycopyrronium for the M3 receptor has been determined in various tissues, including human and rat preparations. A common methodology involves a radioligand binding assay using [3H]-N-methylscopolamine ([3H]-NMS).
-
Tissue Preparation: Homogenates of tissues expressing the M3 receptor (e.g., human peripheral lung, rat submandibular gland) are prepared.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) is used as the radiolabeled ligand.
-
Incubation: The tissue homogenates are incubated with a fixed concentration of [3H]-NMS and a range of concentrations of glycopyrronium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration over glass fiber filters to separate the receptor-bound from the free radioligand.
-
Detection: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from the competition curves, and these are then converted to Ki values using the Cheng-Prusoff equation.[2][3]
M3 Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and gland secretion.
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
Head-to-Head Comparison of LAMA Compounds in COPD Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Long-Acting Muscarinic Antagonists (LAMAs) in the context of Chronic Obstructive Pulmonary Disease (COPD).
This guide provides an objective, data-driven comparison of key LAMA compounds used in COPD research. The information presented is collated from various preclinical studies to aid in the selection and evaluation of these therapeutic agents.
Mechanism of Action: LAMA in COPD
Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the management of COPD. Their primary mechanism involves the inhibition of acetylcholine (ACh) binding to muscarinic receptors in the airways. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor, predominantly found on airway smooth muscle and submucosal glands, is the primary target for LAMAs in COPD.[1] Blockade of M3 receptors leads to bronchodilation and reduced mucus secretion, thereby alleviating the symptoms of COPD. The M2 receptor, located on presynaptic cholinergic nerve terminals, functions as an autoreceptor that inhibits further ACh release. While LAMAs bind to M2 receptors, a faster dissociation from this subtype compared to the M3 subtype is a desirable characteristic to minimize potential cardiac side effects and to avoid counteracting the bronchodilatory effect.[2]
Quantitative Performance Data
The following tables summarize key in vitro performance parameters for several LAMA compounds commonly investigated in COPD research.
Table 1: Muscarinic Receptor Binding Affinity (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) |
| Tiotropium | ~9.9 | ~10.1 | ~10.4 |
| Glycopyrronium | ~9.3 | ~9.2 | ~9.7 |
| Aclidinium | ~9.4 | ~9.5 | ~9.6 |
| Umeclidinium | ~9.9 | ~9.9 | ~10.0 |
| Revefenacin | ~9.4 | ~9.5 | ~9.8 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity. Data are synthesized from multiple sources and represent approximate values for comparative purposes.
Table 2: Dissociation Half-Life from Muscarinic Receptors
| Compound | M2 Receptor Half-Life (t½) | M3 Receptor Half-Life (t½) | M3 vs M2 Kinetic Selectivity Ratio (t½ M3 / t½ M2) |
| Tiotropium | ~0.5 - 6 hours | >24 - 46.2 hours[1][2][3][4] | ~6.6 - 12+ |
| Glycopyrronium | ~1.0 hour | ~6.1 hours[1] | ~6.0 |
| Aclidinium | ~1.6 hours | ~10.7 hours[1] | ~6.7 |
| Umeclidinium | Not readily available | Long-acting | Not readily available |
| Revefenacin | ~6.9 minutes | ~82 minutes[5] | ~12 |
Note: Dissociation half-life is a measure of the residence time of the drug at the receptor. Longer half-life at the M3 receptor is associated with a longer duration of action. A higher M3 vs M2 selectivity ratio is generally considered favorable.
Table 3: In Vivo Bronchoprotective Efficacy in Guinea Pig Models
| Compound | Onset of Action | Duration of Bronchoprotection (at equieffective doses) |
| Tiotropium | Slower | ~35% protection at 24 hours[1] |
| Glycopyrronium | Rapid | 0% protection at 24 hours[1] |
| Aclidinium | Rapid | ~21% protection at 24 hours[1] |
| Umeclidinium | Not readily available in direct comparison | Long-acting |
| Revefenacin | Rapid (within 5 minutes)[5] | Sustained for up to 24 hours[5] |
Note: Data are derived from studies using methacholine or acetylcholine-induced bronchoconstriction models in anesthetized guinea pigs or dogs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assay for Ki Determination
This protocol outlines the determination of the inhibition constant (Ki) of LAMA compounds for muscarinic receptors using a competitive radioligand binding assay.
-
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled LAMA compounds (Tiotropium, Glycopyrronium, Aclidinium, Umeclidinium, Revefenacin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Membrane Preparation:
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-NMS and varying concentrations of the unlabeled LAMA compound to the cell membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of [³H]-NMS binding against the concentration of the LAMA compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
-
2. Dissociation Kinetics Assay
This protocol describes a method to determine the dissociation half-life (t½) of LAMA compounds from muscarinic receptors.
-
Materials:
-
Same as for the Ki determination assay.
-
-
Procedure:
-
Association Phase:
-
Incubate the cell membrane preparation with a saturating concentration of the radiolabeled LAMA compound (or a suitable radioligand like [³H]-NMS in the presence of the unlabeled LAMA) to allow for receptor binding to reach equilibrium.
-
-
Dissociation Phase:
-
Initiate dissociation by adding a large excess of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to prevent re-binding of the radioligand.
-
At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of bound radioligand at each time point against time.
-
The slope of the resulting linear plot represents the dissociation rate constant (k_off).
-
Calculate the dissociation half-life (t½) using the formula: t½ = ln(2) / k_off.
-
-
3. In Vivo Bronchoprotection Assay in Guinea Pigs
This protocol outlines a method to assess the bronchoprotective effects of LAMA compounds against a bronchoconstrictor challenge in an animal model of COPD.
-
Animals:
-
Male Dunkin-Hartley guinea pigs.
-
-
Procedure:
-
Sensitization (optional, for allergic models):
-
Sensitize guinea pigs with intraperitoneal injections of ovalbumin.[12]
-
-
Animal Preparation:
-
Anesthetize the guinea pigs.
-
Tracheostomize and mechanically ventilate the animals.
-
Monitor respiratory parameters such as lung resistance and dynamic compliance.
-
-
Drug Administration:
-
Administer the LAMA compound via inhalation or intratracheal instillation at various doses.
-
-
Bronchoconstrictor Challenge:
-
Measurement of Bronchoprotection:
-
Record the changes in lung resistance and compliance in response to the bronchoconstrictor challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response at each LAMA dose.
-
Determine the ED50 (the dose of LAMA that produces 50% of the maximal bronchoprotective effect).
-
-
Conclusion
The preclinical data presented in this guide highlight the distinct pharmacological profiles of various LAMA compounds. While all demonstrate high affinity for the M3 muscarinic receptor, there are notable differences in their receptor binding kinetics and in vivo efficacy. Tiotropium and revefenacin exhibit a favorable kinetic selectivity for M3 over M2 receptors, and revefenacin shows a rapid onset of action. Glycopyrronium and aclidinium also demonstrate rapid onset but have a shorter duration of bronchoprotective action compared to tiotropium in the preclinical models cited. This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of COPD drug discovery and development, enabling more informed decisions in the progression of new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of receptor kinetics on the onset and duration of action and the therapeutic index of NVA237 and tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Revefenacin in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bronchoconstriction-triggered cough in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3635659: A Comparative Analysis of its Selectivity for the M3 Muscarinic Receptor
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative overview of PF-3635659, a potent antagonist of the M3 muscarinic acetylcholine receptor (mAChR3), against other muscarinic receptor subtypes.
This guide will, therefore, focus on the established affinity of this compound for the M3 receptor and provide the typical experimental methodologies used to determine such selectivity profiles. Additionally, a detailed overview of the M1 muscarinic receptor signaling pathway is presented to offer a comparative context for understanding the functional consequences of receptor subtype selectivity.
Quantitative Data on Muscarinic Receptor Antagonism
A critical aspect of characterizing a muscarinic receptor antagonist is to determine its affinity for each of the five receptor subtypes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific comparative data for this compound is not available, Table 1 illustrates how such data is typically presented for a hypothetical selective M3 antagonist.
Table 1: Illustrative Selectivity Profile of a Hypothetical M3 Muscarinic Receptor Antagonist
| Receptor Subtype | Binding Affinity (K | Functional Antagonism (IC |
| M1 | >1000 | >1000 |
| M2 | >1000 | >1000 |
| M3 | 1.5 | 2.0 |
| M4 | >1000 | >1000 |
| M5 | >500 | >500 |
| Data presented is hypothetical and for illustrative purposes only. |
A high Ki or IC50 value indicates lower affinity or potency, respectively. A selective M3 antagonist would demonstrate significantly lower values for the M3 receptor compared to the other subtypes.
Experimental Protocols
The determination of a compound's selectivity profile involves a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the receptors.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC
50value is determined. The Kivalue is then calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of a compound to inhibit the cellular response following receptor activation by an agonist. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common method is to measure changes in intracellular calcium concentration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for M1, M3, and M5 muscarinic receptors.
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are plated in a multi-well format.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added at a concentration that elicits a submaximal response (EC
80). -
Signal Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium mobilization is quantified, and the IC
50value is determined from the concentration-response curve.
M1 Muscarinic Receptor Signaling Pathway
To appreciate the importance of receptor selectivity, it is crucial to understand the distinct signaling pathways activated by different muscarinic receptor subtypes. The M1 receptor, primarily coupled to Gq/11 proteins, initiates a signaling cascade that leads to neuronal excitation.
Validating the Efficacy of PF-3635659 by Demonstrating Blockade of a Known M3 Agonist
For Immediate Release
This guide provides a comparative analysis of the M3 muscarinic acetylcholine receptor (mAChR) antagonist, PF-3635659, and the well-characterized M3 agonist, carbachol. The objective is to validate the efficacy of this compound by demonstrating its ability to inhibit the cellular response induced by carbachol. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and respiratory diseases. This compound is recognized as a potent antagonist of the M3 receptor and has been investigated for its potential in treating chronic obstructive pulmonary disease (COPD).[1]
Introduction to M3 Receptor Modulation
The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and gland secretion.[2] Upon activation by an agonist such as acetylcholine or its analog carbachol, the M3 receptor couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including muscle contraction.[2]
M3 antagonists, like this compound, competitively bind to the M3 receptor, thereby preventing the binding of agonists and inhibiting the downstream signaling cascade. This mechanism is the basis for their therapeutic effect in conditions like COPD, where they induce bronchodilation by blocking acetylcholine-mediated bronchoconstriction.
Comparative Efficacy Data
The efficacy of an M3 antagonist is typically determined by its ability to inhibit the functional response induced by an M3 agonist. This is often quantified by measuring the antagonist's inhibition constant (Ki) or its pA2 value from a Schild analysis, which reflects the concentration of the antagonist required to necessitate a two-fold increase in the agonist concentration to achieve the same response.
The following table summarizes the key pharmacological parameters for this compound and the M3 agonist carbachol, based on typical findings in the literature for potent M3 modulators.
| Parameter | This compound (Antagonist) | Carbachol (Agonist) | Description |
| Mechanism of Action | Competitive Antagonist | Agonist | Binds to the M3 receptor to block or activate it. |
| Primary Effect | Inhibition of M3-mediated signaling | Activation of M3-mediated signaling | Blocks or initiates the intracellular signaling cascade. |
| Typical Potency (in vitro) | Low nanomolar (nM) Ki | Micromolar (µM) EC50 | Concentration required for half-maximal binding or effect. |
| Functional Assay Readout | Inhibition of agonist-induced Ca2+ mobilization or inositol phosphate accumulation | Increased intracellular Ca2+ levels and inositol phosphate accumulation | The measurable cellular response to receptor modulation. |
Experimental Protocols
To validate the efficacy of this compound, a functional assay measuring the inhibition of carbachol-induced cellular responses is employed. A calcium mobilization assay is a common method for this purpose.
Calcium Mobilization Assay Protocol
This protocol outlines the measurement of intracellular calcium mobilization in response to an M3 agonist and its inhibition by an antagonist.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) are cultured in appropriate media.
-
Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C. This allows the dye to enter the cells.
3. Compound Addition:
-
Antagonist Addition: A dilution series of this compound is added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the M3 receptors.
-
Agonist Challenge: Carbachol is then added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate intracellular calcium release.
4. Signal Detection:
-
The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR® system).
5. Data Analysis:
-
The antagonist's potency is determined by plotting the inhibition of the carbachol-induced calcium response against the concentration of this compound. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
-
For a more detailed characterization, a Schild analysis can be performed by obtaining agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.[3][4] The dose ratios are then used to construct a Schild plot, from which the pA2 value can be derived.[3][4]
Visualizations
M3 Receptor Signaling Pathway
Caption: M3 receptor signaling pathway activated by an agonist and blocked by an antagonist.
Experimental Workflow for Antagonist Efficacy Validation
Caption: Workflow for a calcium mobilization assay to determine antagonist potency.
References
Cross-Validation of PF-3635659 Activity in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to assess the in vitro activity of PF-3635659, a potent and selective antagonist of the muscarinic M3 receptor (mAChR3). The document outlines key biochemical and cell-based assays, presenting representative data for well-characterized M3 antagonists to illustrate expected outcomes and facilitate the cross-validation of this compound's pharmacological profile.
Introduction
This compound is a high-affinity antagonist for the mAChR3, a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1] Activation of the M3 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that is pivotal in mediating smooth muscle contraction and gland secretion. Consequently, M3 receptor antagonists are a cornerstone in the treatment of chronic obstructive pulmonary disease (COPD). To comprehensively characterize the potency and functional activity of M3 antagonists like this compound, a variety of in vitro assays are employed. These assays can be broadly categorized into two types:
-
Biochemical Assays: These assays directly measure the binding affinity of a compound to its target receptor.
-
Cell-Based Functional Assays: These assays quantify the ability of a compound to modulate the downstream signaling events that occur upon receptor activation.
This guide will delve into three commonly used assay formats: radioligand binding assays (biochemical), calcium flux assays (cell-based), and inositol monophosphate (IP-One) assays (cell-based).
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor, upon activation by an agonist like acetylcholine or carbachol, couples to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction. Antagonists like this compound block the initial binding of the agonist, thereby inhibiting this entire downstream signaling pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Data Presentation: Comparative Analysis of M3 Antagonists
Direct comparative data for this compound across multiple assay formats in a single study is not publicly available. Therefore, the following tables present representative data for well-characterized M3 antagonists, tiotropium and darifenacin, to illustrate the typical potency values obtained in different assays. It is important to note that absolute IC50 and Ki values can vary between laboratories due to different experimental conditions (e.g., cell line, radioligand concentration, agonist concentration).[2]
Table 1: Radioligand Binding Affinity (Ki) of M3 Antagonists
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| Tiotropium | [3H]NMS | CHO-hM3 | 0.1 - 0.3 | [3][4] |
| Darifenacin | [3H]NMS | CHO-hM3 | 0.2 - 0.9 | [5] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (IC50) of M3 Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| Tiotropium | Calcium Flux | CHO-hM3 | Carbachol | 0.5 - 2.0 | [6] |
| Darifenacin | Calcium Flux | CHO-hM3 | Carbachol | 1.0 - 5.0 | [5] |
| Tiotropium | IP-One | CHO-hM3 | Carbachol | 0.3 - 1.5 | [7][8] |
| Darifenacin | IP-One | CHO-hM3 | Carbachol | 0.8 - 4.0 | [8][9] |
IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. In functional antagonist assays, a lower IC50 value indicates a more potent compound.
Experimental Protocols
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a test compound for the M3 receptor by competing with a radiolabeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. VU0467154 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Investigational M3 Muscarinic Antagonists for COPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational M3 muscarinic antagonist PF-3635659 against other key investigational and established long-acting muscarinic antagonists (LAMAs) used in the research and treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail their performance based on available preclinical and clinical data, outline experimental methodologies, and visualize key pathways and workflows.
Executive Summary
The development of potent and selective M3 muscarinic acetylcholine receptor (mAChR3) antagonists is a cornerstone in the management of COPD. These agents effectively induce bronchodilation by blocking the action of acetylcholine on airway smooth muscle. This guide focuses on this compound, a potent M3 antagonist, and benchmarks it against established therapies such as tiotropium, aclidinium, and glycopyrrolate. While direct head-to-head preclinical studies involving this compound are limited in the public domain, this guide compiles available data to facilitate an informed comparison of their pharmacological profiles.
Data Presentation: Comparative Pharmacology of M3 Antagonists
The following tables summarize the in vitro binding affinity, dissociation kinetics, and functional potency of this compound and other key M3 antagonists. It is important to note that the data for this compound may not have been generated under the same experimental conditions as the other compounds, which should be considered when making direct comparisons.
Table 1: In Vitro Receptor Binding Affinity
| Compound | M3 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (pA2) | M2/M3 Selectivity |
| This compound | 0.2[1] | Data Not Available | Data Not Available |
| Tiotropium | ~0.14 | 10.4 | ~10-fold (kinetic)[2] |
| Aclidinium | Subnanomolar | 9.6 | Kinetically selective for M3[3] |
| Glycopyrrolate | 0.5 - 3.6[4] | 9.7 | 3-5 fold (affinity)[2] |
Table 2: In Vitro Receptor Dissociation Kinetics
| Compound | M3 Receptor Dissociation Half-life (t½) | M2 Receptor Dissociation Half-life (t½) |
| This compound | > 1440 min | Data Not Available |
| Tiotropium | 27 - 34.7 hours[2][5] | 3.6 hours[2] |
| Aclidinium | 10.7 hours[5] | Shorter than M3[3] |
| Glycopyrrolate | 6.1 hours[5] | Data Not Available |
Table 3: In Vivo Bronchoprotection
| Compound | Duration of Action (in vivo) |
| This compound | Data Not Available |
| Tiotropium | > 24 hours[5] |
| Aclidinium | ~29 hours[3] |
| Glycopyrrolate | Up to 24 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of M3 muscarinic antagonists.
Radioligand Binding Assay for M3 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to the M3 muscarinic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human M3 muscarinic receptor.
Materials:
-
Human M3 receptor-expressing cells (e.g., CHO-K1 cells)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS)
-
Test compounds (e.g., this compound, tiotropium)
-
Non-specific binding control (e.g., Atropine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest cells expressing the M3 receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release, a downstream effect of M3 receptor activation.
Objective: To determine the functional potency (pA2) of a test compound as an antagonist of the M3 muscarinic receptor.
Materials:
-
Human M3 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
M3 receptor agonist (e.g., Carbachol)
-
Test compounds (e.g., this compound, tiotropium)
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the M3 receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified period.
-
Agonist Stimulation: Add a fixed concentration of the M3 agonist (e.g., carbachol at its EC80 concentration) to all wells simultaneously using the plate reader's liquid handling system.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Calculate the pA2 value from the Schild plot, which is a measure of the antagonist's potency.
In Vivo Bronchoprotection Assay
This in vivo model assesses the ability of a compound to protect against agonist-induced bronchoconstriction in an animal model.
Objective: To evaluate the bronchoprotective efficacy and duration of action of a test compound.
Materials:
-
Animal model (e.g., anesthetized dogs, guinea pigs)
-
Test compounds administered via inhalation or intratracheally
-
Bronchoconstricting agent (e.g., acetylcholine, methacholine)
-
Equipment for measuring respiratory mechanics (e.g., airway resistance and lung compliance)
Procedure:
-
Animal Preparation: Anesthetize the animals and insert a tracheal tube. Monitor physiological parameters throughout the experiment.
-
Baseline Measurement: Measure baseline respiratory mechanics.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Bronchial Challenge: At various time points after compound administration, challenge the animals with an inhaled bronchoconstricting agent.
-
Measurement of Bronchoprotection: Measure the changes in respiratory mechanics following the bronchial challenge.
-
Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response at each time point to determine the efficacy and duration of action of the test compound.
Mandatory Visualizations
M3 Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle cells.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for the in vitro characterization of M3 muscarinic antagonists.
Logical Relationship of Key Pharmacological Parameters
Caption: Relationship between key pharmacological parameters and clinical efficacy.
References
- 1. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. atsconferencenews.org [atsconferencenews.org]
- 5. innoprot.com [innoprot.com]
In Vitro to In Vivo Correlation of PF-3635659 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the muscarinic M3 receptor antagonist PF-3635659 and its alternatives for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The focus is on correlating in vitro activity with in vivo efficacy, supported by experimental data and detailed methodologies.
Introduction to this compound and Muscarinic Antagonists in COPD
This compound is a potent antagonist of the muscarinic M3 receptor (mAChR3), developed by Pfizer for the treatment of COPD.[1] The therapeutic rationale for using muscarinic antagonists in COPD is to block the bronchoconstrictor effects of acetylcholine, which is a key mediator of airway smooth muscle tone. This guide compares this compound with other well-established long-acting muscarinic antagonists (LAMAs) such as tiotropium, aclidinium bromide, and glycopyrronium bromide.
In Vitro and In Vivo Data Comparison
Establishing a clear in vitro to in vivo correlation (IVIVC) is crucial in drug development to predict clinical outcomes from preclinical data. For inhaled therapies like this compound, this involves linking in vitro properties such as receptor binding affinity and functional potency to in vivo effects like bronchodilation.
Table 1: In Vitro Activity of Muscarinic M3 Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50/pA2) | Source |
| This compound | Muscarinic M3 | Data not publicly available | Data not publicly available | - |
| Tiotropium | Muscarinic M1, M2, M3 | pKd 9.5-10.0 | pA2 = 10.4 | [1][2] |
| Aclidinium Bromide | Muscarinic M1-M5 | High Affinity | pA2 = 9.6 | [2] |
| Glycopyrronium Bromide | Muscarinic M1-M5 | High Affinity | pA2 = 9.7 | [2] |
Note: While specific quantitative data for this compound is not publicly available, it is described as a "potent" antagonist, suggesting high affinity and functional antagonism at the M3 receptor.
Table 2: In Vivo Activity of Muscarinic M3 Receptor Antagonists
| Compound | Animal Model | Endpoint | Potency (e.g., ED50) | Duration of Action | Source |
| This compound | Data not publicly available | Bronchoprotection | Data not publicly available | Data not publicly available | - |
| Tiotropium | Anesthetized Dog | Acetylcholine-induced bronchoconstriction | - | 35% bronchoprotection at 24h | [2] |
| Aclidinium Bromide | Anesthetized Dog | Acetylcholine-induced bronchoconstriction | - | 21% bronchoprotection at 24h | [2] |
| Glycopyrronium Bromide | Anesthetized Dog | Acetylcholine-induced bronchoconstriction | - | 0% bronchoprotection at 24h | [2] |
Table 3: Pharmacokinetic Properties of Inhaled Muscarinic Antagonists
| Compound | Half-life (t1/2) from M3 Receptor | Systemic Bioavailability | Source |
| This compound | Data not publicly available | Data not publicly available | - |
| Tiotropium | 27 hours | Low | [2] |
| Aclidinium Bromide | 10.7 hours | Very Low | [2] |
| Glycopyrronium Bromide | 6.1 hours | Low | [2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of muscarinic antagonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the muscarinic M3 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human muscarinic M3 receptor are prepared.
-
Radioligand: A radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Model in Guinea Pig
Objective: To evaluate the in vivo potency and duration of action of a test compound in preventing acetylcholine-induced bronchoconstriction.
Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized and mechanically ventilated.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically via inhalation or intratracheal instillation.
-
Bronchoconstriction Challenge: At various time points after drug administration, bronchoconstriction is induced by an intravenous injection of acetylcholine.
-
Measurement of Airway Resistance: Changes in pulmonary resistance are measured to quantify the degree of bronchoconstriction.
-
Data Analysis: The dose of the test compound required to inhibit the acetylcholine-induced bronchoconstriction by 50% (ED50) is calculated. The duration of action is determined by assessing the bronchoprotective effect at different time points post-dosing.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the in vitro-in vivo correlation.
Caption: Muscarinic M3 receptor signaling pathway leading to bronchoconstriction.
Caption: Workflow illustrating the establishment of an in vitro to in vivo correlation.
Conclusion
The development of long-acting muscarinic antagonists has significantly advanced the management of COPD. While this compound has been identified as a potent M3 receptor antagonist, the lack of publicly available quantitative preclinical data prevents a direct and detailed comparison with established therapies like tiotropium, aclidinium, and glycopyrronium. The provided data on these alternatives highlight the key in vitro and in vivo parameters that are essential for establishing a robust IVIVC. A strong correlation between high M3 receptor affinity and prolonged receptor dissociation with sustained in vivo bronchoprotection is a desirable characteristic for a once-daily inhaled therapy for COPD. Further disclosure of the preclinical data for this compound would be necessary to fully assess its potential therapeutic profile in comparison to existing agents.
References
Comparative Kinetic Analysis of PF-3635659: A Guide for Drug Development Professionals
An in-depth analysis of the kinetic properties of the potent M3 muscarinic receptor antagonist, PF-3635659, is presented in comparison to other key long-acting muscarinic antagonists (LAMAs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding characteristics, supported by experimental data and detailed methodologies.
This compound is a potent antagonist of the muscarinic M3 receptor (mAChR3), a key target in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its kinetic profile, particularly its rate of dissociation from the M3 receptor, is a critical determinant of its duration of action and potential clinical efficacy. This guide offers a comparative analysis of the kinetic and affinity parameters of this compound against established M3 receptor antagonists: tiotropium, aclidinium, glycopyrrolate, and ipratropium.
Comparative Kinetic and Affinity Data
| Compound | Ki (nM) | IC50 (nM) | kon (M-1min-1) | koff (min-1) | Residence Time (1/koff) (min) |
| This compound (related compound) | 0.029 | Not Reported | Not Reported | Not Reported | Not Reported |
| Tiotropium | 0.01 - 0.02[3] | 1.0 | 4.1 x 108 | 0.015 | ~462 |
| Aclidinium | Not Reported | Not Reported | Not Reported | Not Reported | ~173 |
| Glycopyrrolate | 0.5 - 3.6[4] | 0.251[5] | Not Reported | Slow dissociation | >96 |
| Ipratropium | 0.5 - 3.6[4] | 1.36[4] | Not Reported | Faster than Glycopyrrolate | ~59.2 |
Note: The Ki value for the this compound related compound was obtained from a study on novel M3 receptor antagonists.[6] Residence times for tiotropium and aclidinium were determined under specific experimental conditions and may vary. Glycopyrrolate and ipratropium offset of action times in human airways are provided as an indicator of their duration of action.[7]
Signaling Pathway and Antagonist Inhibition
The M3 muscarinic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and mucus secretion in the airways. The binding of acetylcholine (ACh) to the M3 receptor activates the Gαq signaling cascade, leading to the downstream effects. This compound and other muscarinic antagonists competitively inhibit this pathway by blocking the binding of ACh to the receptor.
Figure 1. M3 muscarinic receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The kinetic and affinity parameters presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competition binding assay to determine the kinetic parameters of unlabeled antagonists like this compound at the M3 muscarinic receptor.
Objective: To determine the association (kon) and dissociation (koff) rates, and the inhibition constant (Ki) of an unlabeled antagonist for the M3 muscarinic receptor.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Unlabeled Antagonist: this compound or other test compounds
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Assay Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow:
Figure 2. Workflow for a competition radioligand binding assay.
Procedure:
-
Association Rate (kon) Determination:
-
Incubate the M3 receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled antagonist for different time points.
-
Terminate the binding reaction at each time point by rapid filtration.
-
Measure the bound radioactivity.
-
The association rate is determined by fitting the data to a kinetic association model.
-
-
Dissociation Rate (koff) Determination:
-
Pre-incubate the M3 receptor membranes with [³H]-NMS to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., atropine) to prevent re-binding of the radioligand.
-
At various time points, filter the samples and measure the remaining bound radioactivity.
-
The dissociation rate is calculated by fitting the data to a one-phase exponential decay model.
-
-
Inhibition Constant (Ki) Determination:
-
Incubate the M3 receptor membranes with a fixed concentration of [³H]-NMS and a range of concentrations of the unlabeled antagonist until equilibrium is reached.
-
Measure the bound radioactivity.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This comprehensive guide provides a framework for understanding and comparing the kinetic properties of this compound with other M3 muscarinic receptor antagonists. The provided data and methodologies can aid researchers in the rational design and development of novel respiratory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. | BioWorld [bioworld.com]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of PF-3635659: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-3635659 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal, drawing upon established best practices for handling research-grade chemicals of unknown toxicity.
All waste must be managed by trained personnel in their work areas prior to collection and disposal.[1] It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations for chemical waste management.
Immediate Safety and Handling Protocols
Prior to handling, it is crucial to be familiar with general laboratory safety protocols. Ensure that eyewash stations and safety showers are readily accessible.[2] Personal Protective Equipment (PPE) is mandatory.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Body Protection: A laboratory coat is required.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.
-
Containerization: Use a leak-proof, sealable container made of a material compatible with the chemical. The container must be in good condition and securely closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic," "For Research Use Only").
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Quantitative Safety Data (General Chemical Handling)
The following table summarizes general safety parameters based on common laboratory chemicals. These should be considered as guidelines in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| Storage Temperature | Room temperature in a dry, cool, and well-ventilated place. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [2] |
| Engineering Controls | Use in a well-ventilated area or chemical fume hood. | [2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available search results. The disposal procedure provided above is based on general best practices for chemical waste management.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.
References
Essential Safety and Logistical Information for Handling PF-3635659
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PF-3635659, a potent muscarinic M3 receptor antagonist intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent pharmacological compounds and information available for muscarinic antagonists.[2]
Hazard Identification and Health Effects
Potential Health Effects:
-
Dry Mouth and Throat: Inhibition of salivary and mucous glands.
-
Blurred Vision: Due to paralysis of the ciliary muscle (cycloplegia) and pupil dilation (mydriasis).
-
Urinary Retention: Relaxation of the bladder detrusor muscle.
-
Constipation: Reduced gastrointestinal motility.
-
Tachycardia: Increased heart rate.
Direct contact with the skin or eyes, inhalation of dust, or accidental ingestion should be strictly avoided to prevent these systemic effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.[2] The required level of PPE will depend on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - N/A |
| Handling of Powder/Solid Form | - Chemical splash goggles- Disposable lab coat or gown- Double-gloving with nitrile gloves- Enclosed footwear | - Face shield- Respiratory protection (e.g., N95 respirator or higher) if there is a risk of aerosolization |
| Preparation of Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Enclosed footwear | - Face shield for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield |
Always inspect PPE for integrity before use and dispose of contaminated single-use items in designated hazardous waste containers.[2]
Handling and Operational Procedures
A designated area, such as a certified chemical fume hood, should be used for all manipulations of this compound that could generate dust or aerosols.
Step-by-Step Handling Protocol:
-
Preparation:
-
Assemble all necessary equipment, including PPE, before handling the compound.
-
Ensure the designated handling area (e.g., fume hood) is clean and operational.
-
Minimize the quantity of the compound to be used.[2]
-
-
Weighing (for solid form):
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weigh boat or paper.[2]
-
Handle with care to avoid generating dust.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid compound to prevent splashing.[2]
-
Ensure the vessel is appropriately sized and labeled.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Decontaminate all reusable equipment.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste.[2]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, weigh boats, and any other solid materials that have come into contact with this compound.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses from decontaminating equipment.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[2]
-
-
Empty Containers:
-
Rinse the original container three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in regular laboratory glass waste, in accordance with institutional policies.[2]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4]
Emergency Procedures
| Incident | Procedure |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the area.- Wear appropriate PPE, including respiratory protection if the spill involves powder.- Cover the spill with an absorbent material for liquids or gently cover with damp paper towels for solids to avoid raising dust.- Clean the area with a suitable solvent and decontaminate.- Collect all cleanup materials in a sealed hazardous waste container. |
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
